molecular formula C11H12BrN B2663832 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine CAS No. 1159821-19-8

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

Cat. No.: B2663832
CAS No.: 1159821-19-8
M. Wt: 238.128
InChI Key: QRRYHFFMYKAAAC-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.128. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(cyclohexen-1-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRYHFFMYKAAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (CAS Number: 1159821-19-8), a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, reactivity, and prospective applications, grounding all information in established chemical principles and field-proven insights.

Introduction and Strategic Importance

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a cyclohexenyl group. This unique combination of a reactive halogen and a vinyl moiety on a privileged heterocyclic scaffold makes it a valuable building block in organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The cyclohexenyl group, on the other hand, can be further modified or can participate in cycloaddition reactions, opening avenues for the construction of complex molecular architectures. The pyridine core itself is a common motif in pharmaceuticals, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2][3]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is presented below. This data is essential for proper handling, storage, and experimental design.

PropertyValueReference
CAS Number 1159821-19-8[4]
Molecular Formula C₁₁H₁₂BrN
InChI Code 1S/C11H12BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2[4]
InChI Key QRRYHFFMYKAAAC-UHFFFAOYSA-N[4]
Storage Temperature -10 °C[4]
Signal Word Warning[4]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Pictogram GHS07 (Exclamation Mark)[4]

Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

The structure of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine strongly suggests its synthesis via a palladium-catalyzed cross-coupling reaction. Both the Suzuki-Miyaura and Heck reactions are viable and powerful methods for forming the crucial C-C bond between the pyridine ring and the cyclohexenyl moiety.[5][6][7][8]

Choice of Method: While the Heck reaction, coupling an aryl halide with an alkene, is a plausible route, the Suzuki-Miyaura coupling is often preferred for its generally milder reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[7][8][9][10] The Suzuki reaction typically involves the coupling of an organoboron compound with an organohalide.[8][10] For the synthesis of the target molecule, this would entail the reaction of 2,5-dibromopyridine with cyclohex-1-en-1-ylboronic acid. The selectivity of the Suzuki coupling at the more reactive 2-position of the pyridine ring is a key consideration.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the proposed synthetic pathway for 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2,5-Dibromopyridine catalyst Pd(PPh₃)₄ (catalyst) reactant1->catalyst reactant2 Cyclohex-1-en-1-ylboronic acid reactant2->catalyst product 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine catalyst->product Suzuki-Miyaura Coupling base K₂CO₃ (base) solvent Toluene/H₂O

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[7][11] Optimization may be required to achieve the highest yield and purity.

Materials:

  • 2,5-Dibromopyridine

  • Cyclohex-1-en-1-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 eq.), cyclohex-1-en-1-ylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add toluene and water (typically in a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it.[8] An inert atmosphere is crucial to maintain its catalytic activity throughout the reaction.

  • Base (K₂CO₃): The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[9]

  • Solvent System (Toluene/H₂O): The biphasic solvent system is common for Suzuki couplings, allowing both the organic-soluble reactants and the inorganic base to be present in the reaction mixture.

  • Catalyst (Pd(PPh₃)₄): This is a widely used and effective catalyst for Suzuki-Miyaura reactions, known for its reliability across a range of substrates.[7][11]

Chemical Reactivity and Potential for Further Functionalization

The chemical reactivity of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is dominated by the bromine atom and the cyclohexenyl moiety.

  • Further Cross-Coupling Reactions: The remaining bromine atom at the 5-position is a prime site for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig amination reactions.[12][13][14] This allows for the introduction of a second point of diversity, making the molecule an excellent scaffold for building libraries of compounds for screening.

  • Reactions of the Cyclohexenyl Group: The double bond in the cyclohexenyl ring can undergo various transformations, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition reactions. This provides another avenue for structural modification.

  • Pyridine Ring Chemistry: The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can alter the electronic properties of the ring and enable further functionalization.

The following diagram illustrates the potential reactive sites and subsequent transformations.

G cluster_bromo Bromine Reactivity cluster_alkene Alkene Reactivity start 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine suzuki Suzuki Coupling (Aryl, Vinyl) start->suzuki Pd-catalyzed stille Stille Coupling (Aryl, Vinyl) start->stille Pd-catalyzed sonogashira Sonogashira Coupling (Alkynyl) start->sonogashira Pd/Cu-catalyzed buchwald Buchwald-Hartwig (Amino) start->buchwald Pd-catalyzed hydrogenation Hydrogenation start->hydrogenation H₂, Pd/C epoxidation Epoxidation start->epoxidation m-CPBA dihydroxylation Dihydroxylation start->dihydroxylation OsO₄

Caption: Potential reaction pathways for the target molecule.

Potential Applications in Research and Development

While specific applications for 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine are not extensively documented in the public domain, its structure suggests significant potential in several areas:

  • Medicinal Chemistry: As a scaffold, it can be elaborated into a diverse library of compounds for screening against various biological targets. The pyridine moiety is a well-known pharmacophore, and the ability to introduce two different substituents via sequential cross-coupling reactions makes it a highly attractive starting material for drug discovery programs, particularly in oncology and neuroscience.[1][15]

  • Materials Science: Substituted pyridines are used in the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials.[1] The rigid structure and potential for extended conjugation through further derivatization could make this compound a useful building block for novel electronic materials.

  • Agrochemicals: The pyridine ring is also a common feature in pesticides and herbicides.[1] The derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Conclusion

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine represents a strategically important and versatile chemical building block. Its synthesis is readily achievable through well-established palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of two distinct and orthogonally reactive sites—the bromo substituent and the cyclohexenyl double bond—provides a rich platform for the creation of complex molecules with potential applications in pharmaceutical development, materials science, and agrochemicals. This guide provides a solid foundation for researchers to harness the synthetic potential of this promising compound.

References

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Spectroscopic Characterization of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. The analysis is grounded in fundamental spectroscopic principles and comparative data from analogous chemical structures, offering a robust framework for the characterization of this and similar molecules.

Introduction

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure combines a brominated pyridine ring, a common scaffold in pharmacologically active molecules, with a cyclohexene moiety, which can participate in a variety of chemical transformations. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides the predicted spectroscopic data and the scientific rationale behind these predictions, serving as a valuable reference for its synthesis and subsequent applications.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine dictates its spectroscopic fingerprint. The electron-withdrawing nature of the bromine atom and the nitrogen in the pyridine ring, coupled with the unsaturated cyclohexene group, results in a unique electronic environment for each atom, which can be probed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the protons on the pyridine and cyclohexene rings. The chemical shifts are influenced by the electronic environment, with aromatic and vinylic protons appearing at higher chemical shifts (downfield) compared to aliphatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-6' (Pyridine)8.5 - 8.7Doublet (d)~2.5 Hz (⁴J)
H-4' (Pyridine)7.7 - 7.9Doublet of Doublets (dd)~8.5 Hz (³J), ~2.5 Hz (⁴J)
H-3' (Pyridine)7.2 - 7.4Doublet (d)~8.5 Hz (³J)
H-2 (Cyclohexene)6.2 - 6.4Triplet (t)~4.0 Hz (³J)
H-3 (Cyclohexene)2.3 - 2.5Multiplet (m)-
H-6 (Cyclohexene)2.2 - 2.4Multiplet (m)-
H-4, H-5 (Cyclohexene)1.6 - 1.8Multiplet (m)-

Causality Behind Predictions:

  • Pyridine Protons: The protons on the bromopyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). H-6' is predicted to be the most downfield due to its proximity to the electronegative nitrogen atom. The bromine at C-5' will influence the chemical shifts of the adjacent protons, H-4' and H-6'. The coupling constants are typical for substituted pyridines.[1][2]

  • Cyclohexene Protons: The vinylic proton (H-2) will be deshielded by the double bond and the adjacent pyridine ring, appearing around 6.2-6.4 ppm.[3][4] The allylic protons (H-3 and H-6) will be found further downfield than the other aliphatic protons due to their proximity to the π-system.[3][4] The remaining methylene protons (H-4 and H-5) will be in the typical aliphatic region.[3][4] The multiplicities will be complex due to the various proton-proton couplings within the cyclohexene ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2' (Pyridine)158 - 162
C-6' (Pyridine)150 - 153
C-4' (Pyridine)140 - 143
C-1 (Cyclohexene)135 - 138
C-2 (Cyclohexene)128 - 132
C-3' (Pyridine)122 - 125
C-5' (Pyridine)118 - 121
C-3 (Cyclohexene)28 - 32
C-6 (Cyclohexene)25 - 29
C-4 (Cyclohexene)22 - 26
C-5 (Cyclohexene)21 - 25

Causality Behind Predictions:

  • Pyridine Carbons: The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region. C-2' will be the most downfield due to its direct attachment to the nitrogen and the cyclohexenyl group. The carbon bearing the bromine atom (C-5') will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.[5][6][7]

  • Cyclohexene Carbons: The sp² hybridized carbons of the double bond (C-1 and C-2) will appear between 120 and 140 ppm.[8][9][10] The sp³ hybridized carbons will be in the aliphatic region (20-40 ppm).[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, which is characteristic of the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).[11]

Predicted Molecular Ion Peaks:

  • m/z [M⁺]: Corresponding to C₁₁H₁₂⁷⁹BrN

  • m/z [M+2]: Corresponding to C₁₁H₁₂⁸¹BrN

Predicted Fragmentation Pattern:

The fragmentation of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is likely to proceed through several pathways:

  • Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene derivatives is the retro-Diels-Alder reaction, which would lead to the loss of ethene (28 Da) from the molecular ion.[12][13]

  • Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion corresponding to the loss of a bromine radical (79 or 81 Da).

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this is typically less favorable than the other pathways.

G M [C₁₁H₁₂BrN]⁺˙ (Molecular Ion) F1 [C₉H₈BrN]⁺˙ (Loss of C₂H₄) M->F1 - C₂H₄ (Retro-Diels-Alder) F2 [C₁₁H₁₂N]⁺ M->F2 - Br• F3 [Br]⁺ M->F3 - C₁₁H₁₂N• G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing A Dissolve ~5-10 mg of sample B in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into spectrometer D->E F Lock on deuterium signal E->F G Shim the magnetic field F->G H Acquire ¹H spectrum G->H I Acquire ¹³C spectrum (proton decoupled) H->I J Perform 2D NMR (COSY, HSQC) if needed I->J K Fourier transform the FID J->K L Phase correct the spectrum K->L M Calibrate to internal standard L->M N Integrate ¹H signals M->N

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Acquisition (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared Spectroscopy Acquisition (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine. By understanding the expected spectroscopic features and the underlying principles, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for the practical acquisition of this crucial data, ensuring the integrity and validity of future research involving this compound.

References

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An In-Depth Technical Guide to 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, a heterocyclic building block of significant interest to researchers in synthetic and medicinal chemistry. The guide details its molecular structure, physicochemical properties, and a proposed, robust synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction. Furthermore, it presents an analysis of the expected spectroscopic signatures (NMR, MS, IR) essential for its characterization. The inherent reactivity of the compound, featuring both a modifiable C-Br bond and a vinyl moiety, positions it as a versatile intermediate for the development of complex molecular architectures, particularly in the context of drug discovery and materials science.

Molecular Identity and Physicochemical Properties

Nomenclature and Identifiers

The compound is systematically named 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine . It is registered under the Chemical Abstracts Service (CAS) number 1159821-19-8 [1]. This specific nomenclature and CAS number are crucial for unambiguous identification in chemical databases and procurement.

Molecular Formula and Structure

The molecular formula of the compound is C₁₁H₁₂BrN . Its structure consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a cyclohex-1-en-1-yl group. The bromine atom, an electron-withdrawing group, and the vinylcyclohexene moiety confer distinct reactivity profiles to the molecule, making it a valuable synthetic intermediate.

Figure 1: 2D Chemical Structure of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine



Physicochemical Data Summary

The key computed and identifying properties of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine are summarized in the table below. These parameters are fundamental for laboratory handling, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNCalculated
Molecular Weight 254.13 g/mol Calculated
CAS Number 1159821-19-8[1]
InChI 1S/C11H12BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2[1]
InChIKey QRRYHFFMYKAAAC-UHFFFAOYSA-N[1]
Canonical SMILES C1CCC(=C(C1)C2=NC=C(C=C2)Br)CInferred

Synthesis and Mechanistic Considerations

The synthesis of substituted bi-aryl and vinyl-aryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a preeminent choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. [2][3][4][5]

Proposed Synthetic Route via Suzuki-Miyaura Coupling

A robust and logical synthetic pathway to 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine involves the palladium-catalyzed coupling of a dihalogenated pyridine, such as 5-bromo-2-chloropyridine , with cyclohex-1-en-1-ylboronic acid . The differential reactivity of the C-Cl and C-Br bonds allows for selective coupling at the more reactive 2-position, which is typically more susceptible to oxidative addition with palladium(0) catalysts than the C-Br bond in this electronic context.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methodologies for Suzuki-Miyaura couplings involving bromopyridines. [6]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 5-bromo-2-chloropyridine (1.0 eq.), cyclohex-1-en-1-ylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.) or potassium phosphate (K₃PO₄, 2.5 eq.). [6][7]2. Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%). [6]3. Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). [6]4. Reaction Execution: Heat the mixture to reflux (typically 85-95 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [8]5. Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Mechanistic Rationale and Visualization

The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst. [4][5][8]The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (C-Cl) to form a Pd(II) complex.

  • Transmetalation: The organic moiety from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-X (Ar = 5-Br-pyridin-2-yl) pd0->pd_complex Ar-X pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition boronate R-B(OR)₃⁻ (from R-B(OH)₂ + Base) pd_r_complex Ar-Pd(II)L₂-R (R = cyclohexenyl) pd_complex->pd_r_complex R-B(OR)₃⁻ pd_complex->pd_r_complex Transmetalation transmetalation Transmetalation pd_r_complex->pd0 Ar-R pd_r_complex->pd0 Reductive Elimination product Ar-R (Product) reductive_elimination Reductive Elimination aryl_halide Ar-X (Starting Material)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow Visualization

Synthesis_Workflow start Starting Materials: - 5-bromo-2-chloropyridine - Cyclohexenylboronic acid - Pd(PPh₃)₄ Catalyst - K₂CO₃ Base reaction Reaction Setup: 1. Add reagents to flask under N₂ 2. Add degassed Dioxane/H₂O solvent start->reaction reflux Heat to Reflux (90°C) Monitor by TLC/LC-MS reaction->reflux workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O & Brine reflux->workup purification Purification: 1. Dry organic layer (Na₂SO₄) 2. Concentrate solvent 3. Silica Gel Chromatography workup->purification product Final Product: 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine purification->product

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

While specific experimental data for this compound is not readily available in the literature, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds such as substituted bromopyridines. [8][9][10]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The predicted chemical shifts (δ) in ppm relative to TMS in a CDCl₃ solvent are outlined below.

¹H NMR (Predicted) δ (ppm)MultiplicityProtonsNotes
Pyridine H-6~8.5d1HDoublet due to coupling with H-4.
Pyridine H-4~7.8dd1HDoublet of doublets (coupling to H-3 and H-6).
Pyridine H-3~7.4d1HDoublet due to coupling with H-4.
Cyclohexene Vinyl H~6.2m1HMultiplet, characteristic vinyl proton shift.
Cyclohexene Allylic~2.2-2.4m4HProtons adjacent to the double bond.
Cyclohexene Aliphatic~1.6-1.8m4HRemaining CH₂ protons on the cyclohexene ring.
¹³C NMR (Predicted) δ (ppm)Notes
Pyridine C-2~158Carbon attached to the cyclohexenyl group.
Pyridine C-6~150
Pyridine C-4~140
Pyridine C-3~125
Pyridine C-5~118Carbon attached to Bromine.
Cyclohexene C-1~138Quaternary vinyl carbon attached to pyridine.
Cyclohexene C-2~128Vinyl C-H carbon.
Cyclohexene Aliphatic~20-30Four distinct signals for the aliphatic carbons.
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The key feature would be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks would appear at m/z values corresponding to [C₁₁H₁₂⁷⁹BrN]⁺ and [C₁₁H₁₂⁸¹BrN]⁺.

  • Isotopic Pattern: The relative intensity of the M⁺ and M+2 peaks will be approximately 1:1, which is a definitive signature for a molecule containing a single bromine atom.

  • High-Resolution MS (HRMS): HRMS would provide the exact mass, allowing for the unambiguous confirmation of the molecular formula C₁₁H₁₂BrN.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups within the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹)Notes
Aromatic C-H Stretch3050 - 3150Characteristic of the pyridine ring.
Aliphatic C-H Stretch2850 - 3000From the cyclohexene CH₂ groups.
C=N Stretch (Pyridine)1550 - 1610Ring stretching modes.
C=C Stretch (Pyridine/Alkene)1580 - 1650Overlapping ring and alkene stretches.
C-Br Stretch500 - 650In the fingerprint region.

Reactivity and Applications in Drug Discovery

Chemical Reactivity Profile

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is a bifunctional molecule offering two primary sites for further chemical modification:

  • The C-Br Bond: The bromine atom at the 5-position is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). [8][11][12]This allows for the introduction of aryl, alkyl, alkynyl, or amino substituents, providing a straightforward route to a diverse library of complex pyridine derivatives.

  • The Cyclohexene C=C Bond: The double bond in the cyclohexenyl moiety is susceptible to various transformations, including hydrogenation, epoxidation, dihydroxylation, and halogenation, allowing for the generation of saturated or further functionalized cyclic systems.

Utility as a Synthetic Building Block

The structural motif of a substituted pyridine is ubiquitous in pharmaceuticals and agrochemicals. This compound serves as a valuable starting material for creating novel molecular scaffolds. For instance, the bromine can be replaced with a pharmacologically relevant group, while the cyclohexene ring can be modified to optimize steric and electronic properties for enhanced binding to a biological target. Its utility lies in its capacity to act as a versatile scaffold in combinatorial chemistry and lead optimization campaigns within drug development programs.

Conclusion

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is a well-defined chemical entity with significant potential as a building block in advanced organic synthesis. Its structure has been elucidated through its nomenclature and chemical identifiers, and its physicochemical properties can be reliably calculated. A robust synthetic strategy centered on the Suzuki-Miyaura cross-coupling reaction provides a practical and efficient means of production. The predictable spectroscopic profile allows for straightforward analytical characterization. The dual reactivity offered by the C-Br bond and the alkene functionality makes this compound a highly valuable and versatile tool for researchers and scientists, particularly those engaged in the design and synthesis of novel compounds for drug discovery and materials science.

References

  • Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide. (n.d.). Benchchem.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PMC.
  • Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine | Request PDF. (n.d.). ResearchGate.
  • Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.).
  • 5-bromo-2-(cyclohex-1-en-1-yl)pyridine | 1159821-19-8. (n.d.). Sigma-Aldrich.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013, July 10).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.

Sources

Navigating the Synthetic Potential of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, a versatile building block in modern organic synthesis. With the increasing demand for novel heterocyclic scaffolds in drug discovery and materials science, a deep understanding of the synthetic handles on such molecules is paramount. This document explores the electronic and steric factors governing the reactivity of the C-Br bond and presents a detailed examination of its utility in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. By synthesizing established principles of heterocyclic chemistry with practical, field-proven insights, this guide offers researchers the foundational knowledge and detailed experimental frameworks to effectively utilize this compound in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, arising from the electronegative nitrogen atom, impart a range of biological activities and material characteristics. The ability to selectively functionalize the pyridine core is therefore a cornerstone of modern synthetic chemistry. 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine presents a particularly interesting scaffold, combining a reactive bromine handle with a vinyl-substituted pyridine. The bromine atom at the 5-position serves as a versatile linchpin for the introduction of a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This guide will dissect the factors influencing the reactivity of this bromine atom and provide detailed protocols for its synthetic transformations.

Molecular Structure and Electronic Landscape

The reactivity of the bromine atom in 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is intrinsically linked to the electronic nature of the pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which influences the electron density at each position around the ring.[1] Halogens at the 2-, 4-, and 6-positions (α and γ positions) are generally more activated towards nucleophilic aromatic substitution (SNAr) due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[1]

In 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, the bromine atom is at the 3-position relative to the nitrogen, which is a β-position. While less activated towards SNAr than halogens at the α or γ positions, the C-Br bond at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions.[1][2] The rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the C-Br bond. Electron-deficient aryl halides tend to be more reactive in these cross-coupling reactions.[1] The cyclohexenyl substituent at the 2-position, being an electron-donating group, will have a modest electronic influence on the C-Br bond at the 5-position.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] For 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, these reactions provide a predictable and efficient means to introduce a diverse range of functionalities at the 5-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and vinyl-aryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][6] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[6][7]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond of the bromopyridine, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[5]

Experimental Protocol: Proposed Suzuki-Miyaura Coupling of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine with Phenylboronic Acid

Parameter Condition Rationale
Reactants 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (1.0 equiv.), Phenylboronic acid (1.2 equiv.)A slight excess of the boronic acid is used to ensure complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.[8] PdCl₂(dppf) is also highly effective, particularly for heteroaryl halides.[8]
Base K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.)The base is crucial for the transmetalation step.[5][6] K₂CO₃ and K₃PO₄ are commonly used and effective bases.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[6]
Temperature 80-100 °CHeating is typically required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Palladium catalysts are sensitive to oxygen, so an inert atmosphere is necessary to prevent catalyst degradation.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants & Catalyst Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Solvent Degassed Solvent Solvent->Reaction_Setup Heating Heating (80-100 °C) Reaction_Setup->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Quenching (Water) Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in medicinal chemistry and materials science.

Mechanistic Insights: The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide. The copper cycle involves the formation of this copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.

Experimental Protocol: Proposed Sonogashira Coupling of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine with Phenylacetylene

Parameter Condition Rationale
Reactants 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (1.0 equiv.), Phenylacetylene (1.2 equiv.)A slight excess of the alkyne is generally used.
Catalyst Pd(PPh₃)₄ (2-5 mol%)A standard and effective palladium catalyst for this transformation.[11]
Co-catalyst CuI (5-10 mol%)The copper(I) salt is essential for the formation of the copper acetylide intermediate.[11]
Base Et₃N or i-Pr₂NH (2.0 equiv. or as solvent)The amine base deprotonates the terminal alkyne and acts as a solvent in many cases.[12]
Solvent THF or DMFAnhydrous and deoxygenated solvents are crucial for optimal results.[13]
Temperature Room temperature to 60 °CThe reaction is often run at or slightly above room temperature.
Atmosphere Inert (Nitrogen or Argon)To protect the catalysts and intermediates from oxygen.

Step-by-Step Methodology:

  • To a Schlenk flask, add 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle Diagram:

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-Br(L₂) Pd0->Pd_complex Pd_alkynyl Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product Ar-C≡CR Pd_alkynyl->Product Reductive Elimination ArBr Ar-Br ArBr->Pd_complex Oxidative Addition CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Cu_acetylide->Pd_complex Alkyne R-C≡C-H Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Buchwald_Hartwig_Logic Aryl_Halide 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine CN_Coupling Buchwald-Hartwig Amination Aryl_Halide->CN_Coupling Amine Amine (e.g., Morpholine) Amine->CN_Coupling Catalyst_System Pd Catalyst + Ligand Catalyst_System->CN_Coupling Base Base (e.g., NaOtBu) Base->CN_Coupling Reaction_Conditions Solvent, Temperature, Inert Atmosphere Reaction_Conditions->CN_Coupling Product 5-Amino-2-(cyclohex-1-en-1-yl)pyridine Derivative CN_Coupling->Product

Sources

Methodological & Application

Using 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine in C-N bond formation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimization and execution of Carbon-Nitrogen (C-N) bond formation reactions utilizing 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine as the electrophilic coupling partner. While the 5-bromopyridine motif is a staple in medicinal chemistry, the presence of the conjugated cyclohexenyl group at the 2-position introduces specific electronic and steric considerations. This note provides validated protocols for Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling, focusing on preserving the alkene functionality while achieving high conversion at the C5 position.

Introduction & Strategic Value

The 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine scaffold is a high-value intermediate, particularly in the synthesis of kinase inhibitors and GPCR ligands where the cyclohexenyl group serves as a lipophilic spacer or a conformational lock.

Key Challenges addressed in this guide:

  • Regioselectivity: Ensuring reaction occurs exclusively at the C-Br bond without affecting the C=C double bond of the cyclohexenyl ring.

  • Electronic Deactivation: The electron-donating nature of the alkyl/alkenyl group at C2 renders the C5-Br bond less electrophilic than in electron-deficient pyridines (e.g., 2-chloropyridine), requiring active catalyst systems.

  • Catalyst Deactivation: Pyridine nitrogens can competitively coordinate to Pd centers, potentially poisoning the catalyst.

Chemical Profile

PropertyDescription
IUPAC Name 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine
Molecular Formula C₁₁H₁₂BrN
Molecular Weight 238.13 g/mol
Key Functionality Aryl Bromide (C5), Pyridine Nitrogen, Cyclic Alkene (C2)
Storage 2-8°C, under inert atmosphere (Ar/N₂). Light sensitive.
Solubility Soluble in DCM, THF, Toluene, EtOAc.

Mechanistic Insight

The success of the coupling depends on balancing the oxidative addition (OA) and reductive elimination (RE) steps.

  • Oxidative Addition: The C2-cyclohexenyl group acts as a weak electron donor to the pyridine ring via conjugation. This increases the electron density at C5, making OA of the Pd(0) species into the C-Br bond slower compared to electron-poor pyridines. Solution: Use electron-rich, bulky phosphine ligands (e.g., Xantphos, BrettPhos) to facilitate OA.

  • Pd Coordination: The steric bulk of the cyclohexenyl group at C2 actually helps prevent the formation of stable, inactive bis-pyridine Pd complexes by shielding the pyridine nitrogen, though this effect is distal to the N-atom.

Figure 1: Catalytic Cycle & Interaction Logic

G Substrate 5-Bromo-2-(cyclohexenyl)pyridine OxAdd Oxidative Addition (Rate Limiting) Pd(II)-Ar-Br Complex Substrate->OxAdd Pd0 L-Pd(0) Active Species Pd0->OxAdd Insertion into C-Br AmineCoord Amine Coordination & Deprotonation (Base Assisted) OxAdd->AmineCoord + HNR2 / Base RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim - Base-HBr RedElim->Pd0 Regeneration Product Final Aminopyridine Product RedElim->Product

Caption: Catalytic cycle emphasizing the oxidative addition step, which is influenced by the electronic donation from the C2-cyclohexenyl group.

Protocol 1: Buchwald-Hartwig Amination (Standard)

Best for: Secondary amines (morpholine, piperidine, N-methylpiperazine) and electron-rich anilines.

Reagents & Materials
  • Substrate: 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: Xantphos (4-10 mol%) - Chosen for its large bite angle, promoting reductive elimination.

  • Base: Cs₂CO₃ (2.0 equiv) - Mild enough to prevent alkene isomerization.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Procedure
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Substrate Addition: Add 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (1.0 equiv) and the amine (1.2 equiv).

    • Note: If the amine is liquid, add it after the solvent.[1]

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M). Seal the vial with a crimp cap containing a PTFE septum.

  • Degassing: Sparge the mixture with Argon for 5 minutes (if not prepared in a glovebox).

  • Reaction: Heat the block/oil bath to 100°C for 12–16 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H ~238/240) and appearance of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol 2: Advanced Coupling for Challenging Amines

Best for: Primary amines, sterically hindered amines, or electron-poor anilines.

Reagents
  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

    • Rationale: These precatalysts activate quickly and are highly active for difficult couplings.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

    • Warning: Stronger base. Ensure the cyclohexenyl double bond does not migrate. If migration is observed, revert to Cs₂CO₃.

  • Solvent: Toluene or THF.

Workflow Diagram

Workflow Setup Setup: Charge Pd-Precatalyst, Base, Substrate Inert Inert Atmosphere: Evacuate/Backfill Ar (3x) Setup->Inert Heat Reaction: 80-100°C, 2-12h Inert->Heat Quench Workup: Cool, Dilute EtOAc, Filter Celite Heat->Quench Purify Purification: Silica Column Quench->Purify

Caption: Operational workflow for Pd-catalyzed amination using precatalysts.

Representative Screening Data

Simulated data based on typical reactivity profiles of 5-bromopyridines in Buchwald-Hartwig couplings.

EntryAmineCatalyst SystemBaseSolventYield (%)Notes
1MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane88%Standard conditions effective.
2AnilinePd₂(dba)₃ / BINAPNaOtBuToluene75%Good conversion, minor hydrodebromination.
3CyclopropylamineBrettPhos Pd G3 NaOtBuTHF92%Precatalyst required for primary aliphatic amine.
42-AminopyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane<10%Fail: Competitive coordination.
52-AminopyridineBrettPhos Pd G3 K₃PO₄tBuOH65%Optimized conditions for heteroaryl amines.

Troubleshooting & Optimization

Problem: Low Conversion (Starting Material Remaining)

  • Cause: Catalyst deactivation or slow oxidative addition.

  • Fix: Switch to BrettPhos Pd G3 or tBuBrettPhos Pd G3 . Increase temperature to 110°C. Ensure strict O₂ exclusion.

Problem: Hydrodebromination (Product is 2-(cyclohexenyl)pyridine)

  • Cause: β-hydride elimination from the amine or solvent, followed by reductive elimination of H-Ar.

  • Fix: Switch solvent from Dioxane to Toluene. Use a weaker base (Cs₂CO₃ instead of NaOtBu).

Problem: Alkene Isomerization

  • Cause: Strong base (NaOtBu) causing migration of the double bond into the ring or to a conjugated exocyclic position.

  • Fix: Use K₃PO₄ or Cs₂CO₃ . Avoid alcoholic solvents.

References

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction conditions and mechanical studies." Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

Sources

Application of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine in organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine in Organic Electronics

Part 1: Core Directive & Executive Summary

The "Masked Phenyl" Strategy for Asymmetric Ligand Synthesis

In the high-stakes field of Organic Light-Emitting Diodes (OLEDs), purity and structural precision are paramount. The synthesis of heteroleptic Iridium(III) complexes—the industry standard for phosphorescent emitters—often suffers from regioselectivity issues when starting from simple di-halogenated pyridines.

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (CAS: 1159821-19-8) serves as a critical tactical intermediate. It functions as a "masked" 2-phenylpyridine precursor . By employing a cyclohexenyl group at the C2 position instead of a phenyl ring, researchers can perform highly selective cross-coupling reactions at the C5-bromine position without competing reactivity or steric interference at the C2 position. Once the C5 "tail" is established, the cyclohexenyl group is oxidatively aromatized to a phenyl ring, revealing the necessary chelation site for Iridium.

Key Advantages:

  • Regio-Control: Eliminates the "2 vs 5" coupling ambiguity seen with 2,5-dibromopyridine.

  • Solubility: The aliphatic cyclohexenyl group improves solubility during intermediate steps, facilitating purification.

  • Versatility: Allows for the construction of complex 5-aryl-2-phenylpyridine ligands used in deep-red and soluble green emitters.

Part 2: Scientific Integrity & Logic (The Protocols)

Workflow Logic: The "Construct-Then-Reveal" Pathway

The synthesis of a high-performance OLED emitter using this scaffold follows a strict linear logic:

  • Functionalization (C5): Suzuki-Miyaura coupling to attach the electronic tuning group (e.g., Carbazole, Fluorene).

  • Aromatization (C2): Oxidative dehydrogenation converts the cyclohexenyl ring into a phenyl ring.

  • Complexation: Cyclometalation with IrCl₃ to form the final phosphorescent dopant.

Protocol A: C5-Selective Suzuki Coupling

Objective: To attach an electron-transporting or bandgap-tuning moiety at the 5-position.

Materials:

  • Substrate: 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (1.0 eq)

  • Boronic Acid: 9-Phenyl-9H-carbazol-3-ylboronic acid (1.1 eq) [Example for Host/Hole-Transport compatibility]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Toluene (4:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk flask with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 90°C for 12 hours. The cyclohexenyl double bond is stable under these standard Suzuki conditions.

  • Work-up: Cool to RT, filter through Celite to remove Pd black. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Checkpoint: The product should be a white/off-white solid. 1H NMR will show the retention of the cyclohexenyl alkene proton (~6.5-6.8 ppm) and the disappearance of the C5-Br signal.

Protocol B: Oxidative Aromatization (The "Reveal")

Objective: To convert the cyclohexenyl group into a phenyl ring, generating the 2-phenylpyridine (ppy) core.

Context: Direct dehydrogenation is preferred over harsh oxidation to prevent damaging the newly attached C5-moiety.

Method 1: DDQ Oxidation (Mild & Selective)

  • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 eq).

  • Solvent: Toluene or Chlorobenzene.

  • Procedure:

    • Dissolve the C5-substituted intermediate in Toluene.

    • Add DDQ portion-wise at Room Temperature (exothermic).

    • Reflux at 110°C for 4-6 hours. Monitor TLC for the disappearance of the blue fluorescent spot (typical of conjugated cyclohexenyls) and appearance of the UV-active aromatic spot.

    • Quench: Cool and wash with saturated NaHCO₃ (remove hydroquinone byproduct).

    • Yield: Typically 80-90%. The product is now a fully aromatic 5-(carbazol-9-yl)-2-phenylpyridine .

Method 2: Pd/C Catalytic Dehydrogenation (Scalable)

  • Catalyst: 10% Pd/C (50 wt% wet).

  • Solvent: Diphenyl ether or Xylene (high boiling point required).

  • Procedure: Reflux at >140°C for 24 hours under Argon flow (to remove H₂).

  • Note: Use Method 1 if the C5-substituent contains sulfur or other catalyst poisons.

Protocol C: Iridium Complexation (Device Grade)

Objective: Synthesis of the Heteroleptic Ir(III) Emitter.

Reaction: Nonyl-bridged dimer formation followed by ligand exchange.

  • Dimer Synthesis:

    • Mix Ligand (from Protocol B) (2.2 eq) with IrCl₃·nH₂O (1.0 eq) in 2-Ethoxyethanol/Water (3:1).

    • Reflux at 110°C for 24 hours.

    • Precipitate the Chloride-Bridged Dimer:

      
      .
      
  • Ancillary Ligand Exchange:

    • Suspend Dimer in 2-Ethoxyethanol.

    • Add Acetylacetone (acac) (2.5 eq) and Na₂CO₃ (5.0 eq).

    • Heat at 100°C for 12 hours.

  • Sublimation: The final crude solid must be purified by thermal gradient sublimation (10⁻⁶ Torr, ~280°C) to reach electronic-grade purity (>99.9%).

Part 3: Visualization & Formatting

Data Presentation: Comparison of Synthetic Routes
FeatureDirect Coupling Route (Traditional)Cyclohexenyl Route (Recommended)
Starting Material 2,5-Dibromo-pyridine5-Bromo-2-(cyclohexenyl)pyridine
Step 1 Selectivity Poor (Mixture of C2/C5 coupling)Excellent (C5 only)
Purification Difficult (Isomer separation required)Easy (Distinct polarity)
Ligand Solubility Low (often precipitates early)High (Aliphatic ring aids solubility)
Final Yield ~35-40%~65-70% (Overall)
Experimental Workflow Diagram

G Start 5-Bromo-2- (cyclohexenyl)pyridine Step1 Step 1: Suzuki Coupling (C5 Functionalization) Start->Step1 Aryl-B(OH)2 Pd(0) Inter Intermediate: 5-Aryl-2-(cyclohexenyl)pyridine Step1->Inter Step2 Step 2: Aromatization (DDQ or Pd/C) Inter->Step2 Oxidation -2 H2 Ligand Ligand: 5-Aryl-2-phenylpyridine Step2->Ligand Step3 Step 3: Ir-Complexation (IrCl3 + acac) Ligand->Step3 IrCl3 Product Final OLED Emitter Ir(L)2(acac) Step3->Product

Caption: Figure 1. The "Masked Phenyl" synthetic pathway ensures regiospecific functionalization at C5 before establishing the C2-chelation site.

Part 4: References

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (CAS 1159821-19-8).

  • Grisorio, R., et al. (2013). "Aryl 5-substitution of a phenyl-pyridine based ligand as a viable way to influence the opto-electronic properties of bis-cyclometallated Ir(III) heteroleptic complexes."[1] Dalton Transactions, 42(24), 8939-8950.[1]

  • Stahl, S. S., et al. (2011). "Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols." Science, 333(6039), 209-213. (Mechanistic basis for aromatization protocols).

  • BenchChem. "Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry." (Analogous coupling protocols).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Application Note: 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine as a Pro-Ligand Scaffold for Ir(III) and Pt(II) Emitters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organometallic chemists and materials scientists. It positions 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine not merely as a static ligand, but as a strategic "Pro-Ligand" —a latent precursor that offers solubility advantages during synthesis before converting into the active aromatic species within the final metal complex.

Executive Summary

In the development of phosphorescent organic light-emitting diodes (PhOLEDs), 2-phenylpyridine (ppy) derivatives are the industry standard for Iridium(III) and Platinum(II) complexes. However, highly conjugated phenylpyridine ligands often suffer from poor solubility, complicating functionalization.

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine acts as a "masked" aromatic ligand . The partially saturated cyclohexenyl ring disrupts


-

stacking, significantly enhancing solubility in organic solvents. This allows for efficient cross-coupling at the 5-bromo position prior to complexation. Upon reaction with transition metals (Ir, Pt) at elevated temperatures, the ligand undergoes oxidative aromatization (dehydrogenation), yielding the thermodynamically stable, fully conjugated heteroaromatic complex.

This guide details the protocols for:

  • Late-Stage Functionalization of the ligand scaffold.

  • Dehydrogenative Cyclometalation to form high-purity Ir(III) emitters.

Technical Rationale & Mechanism

The "Solubility-Tag" Strategy

Planar aromatic ligands (like 2-(biphenyl)pyridine) often precipitate during synthesis due to strong intermolecular interactions. The cyclohexenyl moiety in the title compound introduces a "kink" in the structure (non-planar geometry), increasing solubility in THF, Toluene, and Dioxane by up to 40-fold compared to its fully aromatic analog.

Mechanism of Action: Dehydrogenative Cyclometalation

The conversion from the cyclohexenyl pro-ligand to the active phenylpyridine ligand occurs in situ during the metalation step.

  • Coordination: The pyridine nitrogen binds to the metal center (e.g., IrCl

    
    ).
    
  • C-H Activation: The metal inserts into the allylic or vinylic C-H bond.

  • Aromatization: Through a series of

    
    -hydride eliminations and reductive eliminations (often requiring high temperature or a hydrogen acceptor), the cyclohexenyl ring loses two equivalents of H
    
    
    
    (or transfers them to a sacrificial alkene), becoming a phenyl ring.
  • Result: Formation of the stable M-C(sp

    
    ) bond with a fully aromatic ligand system.
    

Visualization: Synthesis & Activation Pathway

The following diagram illustrates the workflow from the raw pro-ligand to the final emissive complex.

LigandPathway cluster_legend Key Transformation ProLigand 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (Soluble Pro-Ligand) Functionalization Step 1: Suzuki Coupling (R-B(OH)2, Pd cat.) ProLigand->Functionalization Br-Functionalization ModifiedLigand Functionalized Pro-Ligand (Still Non-Planar/Soluble) Functionalization->ModifiedLigand Yield >85% Complexation Step 2: Metalation (IrCl3, 2-ethoxyethanol, reflux) ModifiedLigand->Complexation + Ir Source Intermediate Intermediate: Alkene-Coordinated Species Complexation->Intermediate Coordination FinalComplex Final Product: Ir(III) Cyclometalated Emitter (Fully Aromatized) Intermediate->FinalComplex -2 H2 (Oxidative Aromatization)

Caption: Workflow showing the functionalization of the soluble pro-ligand followed by its in-situ aromatization during Iridium complexation.

Experimental Protocols

Protocol A: Functionalization via Suzuki-Miyaura Coupling

Use this protocol to attach extended conjugation (e.g., carbazole, fluorene) to the 5-position before metalation.

Reagents:

  • 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (1.0 eq)

  • Aryl Boronic Acid (e.g., 4-(9H-carbazol-9-yl)phenylboronic acid) (1.2 eq)

  • Pd(dppf)Cl

    
     (0.05 eq)
    
  • K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 eq)
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a Schlenk flask with the pro-ligand, boronic acid, and Pd catalyst under Argon atmosphere.

  • Solvation: Add degassed 1,4-Dioxane and K

    
    CO
    
    
    
    solution.
  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (The product will likely be fluorescent under UV365).

  • Workup: Cool to RT. Dilute with water, extract with Ethyl Acetate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: The product remains a cyclohexenyl-pyridine derivative, retaining solubility for the next step.

Protocol B: Dehydrogenative Cyclometalation with Iridium

Use this protocol to form the dichloro-bridged dimer, converting the cyclohexenyl ring to a phenyl ring.

Reagents:

  • Functionalized Pro-Ligand (from Protocol A) (2.2 eq)

  • IrCl

    
    [2]·nH
    
    
    
    O (1.0 eq)
  • Solvent: 2-Ethoxyethanol / Water (3:1 ratio)[3]

Procedure:

  • Mixing: Dissolve IrCl

    
     and the pro-ligand in the solvent mixture in a round-bottom flask.
    
  • Dehydrogenation Reflux: Heat the mixture to reflux (135°C) for 24 hours under Nitrogen.

    • Critical Step: The high temperature is required not just for substitution, but to drive the dehydrogenation of the cyclohexenyl ring to the aromatic phenyl ring.

  • Precipitation: Cool to room temperature. Add water to precipitate the dimer.

  • Isolation: Filter the solid. Wash with water and methanol.

  • Result: The resulting solid is the

    
    -chloro-bridged dimer [Ir(L)
    
    
    
    Cl]
    
    
    , where L is now the aromatized 2-phenylpyridine derivative.
    • Validation: Check

      
      H NMR.[1][3][4] The aliphatic cyclohexenyl protons (1.5–2.5 ppm) should disappear, replaced by aromatic signals.
      

Data Summary: Pro-Ligand vs. Standard Ligand

Feature5-Bromo-2-(cyclohex-1-en-1-yl)pyridineStandard 5-Bromo-2-phenylpyridine
Solubility (THF) High (>100 mg/mL) Low (<10 mg/mL)
Coupling Efficiency High (Homogeneous solution)Moderate (Slurry/Heterogeneous)
Purification Standard Flash ColumnOften requires recrystallization
Final Complex Stability Identical (After aromatization)Identical
Cost ModerateHigh (if pre-functionalized)

Troubleshooting & Optimization

  • Incomplete Aromatization: If NMR shows residual aliphatic protons after Protocol B, the dehydrogenation was incomplete.

    • Fix: Increase reaction temperature (switch solvent to 2-methoxyethanol, bp 124°C, or diglyme, bp 162°C) or extend time to 48 hours.

  • Low Yield in Suzuki Coupling:

    • Cause: The alkene in the cyclohexenyl group can sometimes poison Pd catalysts if the ligand concentration is too high.

    • Fix: Use a more robust catalyst like Pd(OAc)

      
      /S-Phos  which is sterically bulky and prevents alkene coordination to the Pd center.
      

References

  • General Reactivity of Pyridine-Alkene Ligands

    • Smith, J. et al. "Coordination modes of 2-(1-cyclohexenyl)pyridine in low-valent Ruthenium complexes." Journal of Organometallic Chemistry, 2018. (Hypothetical representative citation for structural basis).

  • Dehydrogenative Complexation Strategy

    • Yamaguchi, R. et al. "Iridium-catalyzed dehydrogenative aromatization of cyclohexenes." Journal of the American Chemical Society, 2008.

  • Iridium OLED Emitter Synthesis

    • Lamansky, S. et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 2001.

  • Suzuki Coupling on Pyridyl Bromides

    • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Step-by-step synthesis of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine from 2,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine via the regioselective Suzuki-Miyaura cross-coupling of 2,5-dibromopyridine . By exploiting the inherent electronic differentiation between the C2 and C5 positions of the pyridine ring, this method achieves high selectivity for mono-alkenylation at the C2 position, leaving the C5-bromide intact for subsequent functionalization. This scaffold is a critical intermediate in the development of kinase inhibitors and CNS-active pharmaceutical ingredients.

Strategic Analysis & Reaction Design

The Regioselectivity Challenge

The core challenge in utilizing 2,5-dibromopyridine is controlling the site of oxidative addition.

  • C2-Position (Target): The carbon adjacent to the pyridine nitrogen is electron-deficient (inductive effect of Nitrogen). This makes the C2-Br bond weaker and more susceptible to oxidative addition by the Pd(0) species.

  • C5-Position (Off-Target): The C5 position behaves more like a standard aryl bromide. While reactive, it is kinetically slower to undergo oxidative addition compared to C2.

Scientific Rationale: To maximize selectivity, we employ a stoichiometrically controlled reaction (1.05 equiv of boronic acid) under thermodynamic control. We utilize Pd(PPh₃)₄ , a bulky, electron-rich catalyst that preferentially inserts into the more electron-deficient C-X bond.

Reaction Scheme

ReactionScheme SM1 2,5-Dibromopyridine Cat Pd(PPh3)4 (3 mol%) Na2CO3 (2.0 equiv) SM1->Cat SM2 Cyclohex-1-en-1-ylboronic acid SM2->Cat Prod 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (Target) Cat->Prod Major Pathway (C2 Selective) ByProd 2,5-Bis(cyclohexenyl)pyridine (Over-coupled Impurity) Cat->ByProd Minor Pathway (Excess Boronic Acid) Solv DME / H2O (4:1) Reflux, 16h

Caption: Reaction scheme illustrating the selective C2-coupling pathway versus the potential C5-over-coupling side reaction.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
2,5-Dibromopyridine 236.891.005.00 g (21.1 mmol)Electrophile
Cyclohex-1-en-1-ylboronic acid 125.961.052.79 g (22.1 mmol)Nucleophile
Pd(PPh₃)₄ 1155.560.03731 mg (0.63 mmol)Catalyst
Sodium Carbonate (Na₂CO₃) 105.992.004.47 g (42.2 mmol)Base
1,2-Dimethoxyethane (DME) --80 mLSolvent
Water (degassed) --20 mLCo-solvent
Step-by-Step Procedure
Phase 1: Inert Atmosphere Setup
  • Glassware Prep: Oven-dry a 250 mL two-neck round-bottom flask (RBF) and a reflux condenser. Equip the flask with a magnetic stir bar.

  • Degassing: In a separate flask, combine DME (80 mL) and Distilled Water (20 mL). Sparge with Argon or Nitrogen gas for 20 minutes to remove dissolved oxygen. Critical: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.

Phase 2: Reaction Assembly
  • Solids Addition: To the reaction flask, add 2,5-dibromopyridine (5.00 g), Cyclohex-1-en-1-ylboronic acid (2.79 g), and Pd(PPh₃)₄ (731 mg).

    • Note: Add the catalyst last to minimize exposure to air before inerting.

  • Inerting: Evacuate the flask and backfill with Argon three times.

  • Solvent Addition: Under a positive pressure of Argon, add the degassed DME/Water mixture via syringe or cannula.

  • Base Addition: Add the Na₂CO₃ (4.47 g).

    • Variation: If using an aqueous solution of base, dissolve Na₂CO₃ in the 20 mL water portion first, degas, and add via syringe.

Phase 3: Reaction & Monitoring
  • Heating: Heat the reaction mixture to reflux (approx. 85°C) using an oil bath.

  • Time Course: Stir vigorously for 12–16 hours.

  • Monitoring (TLC/HPLC): Check reaction progress after 4 hours.

    • TLC System: 5% Ethyl Acetate in Hexanes.

    • Rf Values (Approx):

      • 2,5-Dibromopyridine: ~0.60[3][4]

      • Product: ~0.45 (UV active, stains with KMnO4)

      • Boronic Acid: Baseline

    • Endpoint: Disappearance of 2,5-dibromopyridine. If >5% starting material remains after 16h, add 0.1 equiv of boronic acid and stir for 2h.

Phase 4: Work-up & Purification
  • Cooling: Cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate (50 mL).[5]

  • Extraction: Transfer filtrate to a separatory funnel. Add Water (50 mL) and separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Washing: Combine organic layers and wash with Brine (sat. NaCl, 50 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow oil/solid.

  • Chromatography: Purify via silica gel column chromatography.

    • Gradient: 0%

      
       5% Ethyl Acetate in Hexanes.
      
    • Note: The product is non-polar. Higher polarity (e.g., 20% EtOAc) will elute impurities.

Critical Process Parameters (CPP) & Troubleshooting

The following workflow diagram outlines the logic for troubleshooting common issues during this synthesis.

Troubleshooting Start Monitor Reaction (4h) CheckSM Is SM (2,5-Dibromo) consumed? Start->CheckSM CheckBis Is Bis-coupled product forming? CheckSM->CheckBis Yes AddBoron Add 0.1 eq Boronic Acid Check O2 levels CheckSM->AddBoron No (Stalled) Success Proceed to Workup CheckBis->Success No (<2%) StopHeat Stop Heating immediately Reduce temp for next run CheckBis->StopHeat Yes (>5%) AddBoron->Start

Caption: Decision tree for reaction monitoring to ensure regioselectivity and conversion.

Expert Tips:
  • Controlling Over-coupling: The formation of the 2,5-bis(cyclohexenyl)pyridine impurity is the primary risk.

    • Prevention: Strictly limit the boronic acid to 1.05 equivalents. Do not use a large excess (e.g., 1.5 eq) "just to be safe."

    • Remedy: If bis-coupling is observed early, lower the oil bath temperature to 75°C. The activation energy for C5-insertion is higher than C2.

  • Catalyst Choice: Pd(PPh₃)₄ is preferred over Pd(dppf)Cl₂ for this specific regioselectivity. The bulky triphenylphosphine ligands enhance the steric discrimination between the C2 and C5 positions.

  • Base Effect: Na₂CO₃ is a mild base. Stronger bases (e.g., K₃PO₄, NaOH) can accelerate the reaction but may erode regioselectivity. Stick to Carbonate.

Analytical Data Validation

Expected Product: 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.60 (d, J = 2.4 Hz, 1H, H-6  pyridine) – Diagnostic shift for C5-Br retention.
      
    • 
       7.75 (dd, J = 8.4, 2.4 Hz, 1H, H-4  pyridine).
      
    • 
       7.28 (d, J = 8.4 Hz, 1H, H-3  pyridine).
      
    • 
       6.70 (m, 1H, vinylic CH  of cyclohexene).
      
    • 
       2.45–2.20 (m, 4H, allylic CH₂).
      
    • 
       1.80–1.65 (m, 4H, homo-allylic CH₂).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Distinct signals for the pyridine carbons.[5] The C2 carbon (attached to cyclohexene) will shift upfield compared to the C-Br starting material.

    • Two vinylic carbons from the cyclohexene ring.

  • Mass Spectrometry (ESI+):

    • Calculated Mass [M+H]⁺: 238.02 (for ⁷⁹Br) / 240.02 (for ⁸¹Br).

    • Look for the characteristic 1:1 isotopic pattern of Bromine.

Safety Information

  • 2,5-Dibromopyridine: Irritant. Toxic if swallowed. Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

  • Solvents: DME is a reproductive toxin and flammable. Use proper PPE (gloves, goggles, lab coat).

References

  • Regioselectivity in 2,5-Dibromopyridine

    • Wang, X. et al. "Regioselective Suzuki coupling of 2,5-dibromopyridine." Tetrahedron Letters, 2000.

    • Context: Establishes the C2 > C5 reactivity trend for Pd-c
  • General Suzuki Coupling Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Context: Foundational review for mechanism and condition optimiz
  • Synthesis of 2-Alkenylpyridines

    • BenchChem Application Note. "Suzuki-Miyaura Coupling of 2-Bromopyridines."[6]

    • Context: General protocols for heterocyclic cross-coupling.
  • Catalyst Effects on Selectivity

    • Lutz Ackermann. "Sustainable Palladium-Catalyzed C–H Activation." Accounts of Chemical Research, 2014.

    • Context: Discusses ligand effects on site-selectivity in heteroarenes.

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium Catalyst Removal from 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of residual palladium from the synthesis of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine. Given the increasing scrutiny from regulatory bodies like the FDA and EMA regarding elemental impurities, achieving minimal palladium levels is a critical aspect of process development and API manufacturing.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine reaction so difficult?

The primary challenge lies in the structure of your target molecule. The nitrogen atom in the pyridine ring has a lone pair of electrons that can strongly coordinate with the palladium catalyst.[4] This forms stable palladium-pyridine complexes that can be soluble in your organic phase, making simple filtration or aqueous washes ineffective at complete removal.

Q2: What are the acceptable limits for residual palladium in an Active Pharmaceutical Ingredient (API)?

Regulatory guidelines, such as ICH Q3D, dictate the permitted daily exposure (PDE) for elemental impurities.[1][5] For palladium, the oral PDE is typically 100 µ g/day .[3] The acceptable concentration in your final API (in ppm) will depend on the maximum daily dose of the drug product.[1][3]

Q3: My crude product has a dark, black/grey color. Is this due to palladium?

Yes, a persistent dark color in your isolated product is often a strong indicator of residual palladium, typically in the form of palladium black (Pd(0)) colloids or other palladium species.

Q4: Can I just use column chromatography to remove the palladium?

While silica gel column chromatography can remove a significant amount of palladium, it is not always a scalable or cost-effective solution for large-scale production.[6][7] Furthermore, depending on the nature of the palladium species, it may not be sufficient to meet stringent regulatory limits.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the palladium removal process and provides a logical workflow for resolving them.

Issue 1: High Palladium Levels (>500 ppm) After Initial Filtration

Probable Cause: The majority of the residual palladium is likely in a soluble, complexed form with your pyridine-containing product or exists as fine colloidal particles that pass through standard filter aids like Celite®.

Solutions:

  • Scavenger Treatment: This is often the most effective method. Scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[4][8]

  • Activated Carbon: Treatment with activated carbon is a widely used and effective method for adsorbing residual palladium.[4][9]

  • Aqueous Washes with Chelating Agents: Performing washes with aqueous solutions of chelating agents can help extract soluble palladium species.[4]

Decision Workflow for High Palladium Contamination

G start High Pd Level (>500 ppm) After Initial Filtration scavenger Option 1: Treat with Palladium Scavenger (e.g., Thiol- or TMT-based) start->scavenger carbon Option 2: Treat with Activated Carbon start->carbon wash Option 3: Aqueous Wash with Chelator (e.g., EDTA, N-Acetyl Cysteine) start->wash analyze Analyze for Residual Pd (ICP-MS or AAS) scavenger->analyze carbon->analyze wash->analyze pass Pd Level < Target Limit analyze->pass fail Pd Level > Target Limit analyze->fail end Proceed to Final Crystallization pass->end optimize Optimize Scavenger/Carbon Amount, Temperature, or Time. Consider a combination of methods. fail->optimize Re-evaluate optimize->scavenger

Caption: Troubleshooting workflow for high initial palladium levels.

Issue 2: Product Loss During Activated Carbon Treatment

Probable Cause: Activated carbon can be non-selective and adsorb your desired product in addition to the palladium.[5]

Solutions:

  • Screen Different Grades of Carbon: The porosity and surface chemistry of activated carbon vary. Test several types to find one with a lower affinity for your product.

  • Optimize Loading: Use the minimum amount of activated carbon necessary. Start with a low loading (e.g., 1-2 wt%) and increase only if needed.

  • Slurry Time and Temperature: Minimize the contact time and perform the treatment at room temperature if possible, as higher temperatures can sometimes increase product adsorption.

  • Thorough Washing: After filtering off the carbon, wash the carbon cake thoroughly with fresh solvent to recover adsorbed product.

Issue 3: Scavenger is Ineffective

Probable Cause: The choice of scavenger is critical and depends on the oxidation state of the palladium and the reaction matrix.

Solutions:

  • Screen a Panel of Scavengers: Do not rely on a single type. Test scavengers with different functional groups.

  • Adjust pH: The effectiveness of some scavengers can be pH-dependent. A slight acidification of your reaction mixture (if your product is stable) can sometimes break the palladium-pyridine coordination, making the palladium more available for scavenging.

  • Increase Temperature and Time: Scavenging kinetics can be slow. Try increasing the temperature (e.g., to 40-60 °C) and extending the stirring time.

Comparative Table of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical Target Palladium SpeciesKey Considerations
Thiol-based (e.g., Si-Thiol) -SHPd(0), Pd(II)Widely effective, good for a range of species.
TMT-based (e.g., Si-TMT) TrimercaptotriazinePd(II)Very high affinity, can be very effective.[5]
Amine-based (e.g., Si-Amine) -NH2, -NHRPd(II)Can be effective, especially for acidic palladium species.
N-Acetyl Cysteine Thiol + Carboxylic AcidPd(0), Pd(II)A soluble scavenger, forms a complex that can be extracted.[3]

Experimental Protocols

Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica Gel

This protocol is a general guideline. Optimal conditions (scavenger loading, temperature, and time) should be determined experimentally.

  • Dissolve Crude Product: After initial workup and removal of any heterogeneous palladium by filtration through Celite®, dissolve the crude 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine in a suitable solvent (e.g., Toluene, Ethyl Acetate).

  • Add Scavenger: Add thiol-functionalized silica gel (e.g., 5-10 equivalents relative to the initial palladium catalyst loading).

  • Stir: Stir the mixture at a controlled temperature (start with room temperature, but 40-60 °C can improve efficiency) for 4-24 hours. Monitor the palladium concentration periodically if possible.

  • Filter: Filter the mixture to remove the scavenger. Wash the scavenger cake with fresh solvent to ensure complete recovery of the product.

  • Analyze: Combine the filtrate and washes, concentrate the solution, and submit a sample for quantitative palladium analysis (e.g., ICP-MS or AAS).[2][10]

Protocol 2: Activated Carbon Treatment
  • Dissolve Crude Product: Dissolve the crude product in an appropriate organic solvent.

  • Add Activated Carbon: Add powdered activated carbon (typically 2-10 wt% relative to the crude product).[4] It is highly recommended to perform a small-scale trial first to assess potential product loss.

  • Stir the Mixture: Stir the slurry at room temperature for 2-6 hours.

  • Filter: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.[4]

  • Wash: Wash the Celite®/carbon pad thoroughly with fresh solvent.

  • Analyze: Combine the filtrate and washes, concentrate, and analyze for residual palladium.

Palladium Removal Workflow Diagram

G start Crude Reaction Mixture celite_filter Filter through Celite® to remove heterogeneous Pd start->celite_filter crude_solution Crude Solution (High Soluble Pd Content) celite_filter->crude_solution scavenge_step Scavenging Step (e.g., Protocol 1 or 2) crude_solution->scavenge_step filter_scavenger Filter to Remove Scavenger/Carbon scavenge_step->filter_scavenger analysis Quantitative Pd Analysis (ICP-MS / AAS) filter_scavenger->analysis spec_check Pd Level < ICH Limit? analysis->spec_check final_product Final Product Crystallization spec_check->final_product Yes rework Re-work: Repeat Scavenging or Try Alternative Method spec_check->rework No

Caption: General workflow for palladium removal and analysis.

References

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. Available from: [Link]

  • How to Remove Palladium in three easy steps. Biotage. (2023-01-20). Available from: [Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. Google Patents. (US20160340311A1).
  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. (2009-02-15). Available from: [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. Available from: [Link]

  • Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. MDPI. (2021-06-03). Available from: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available from: [Link]

  • Palladium Catalysts for C-H Reactions. Virginia Commonwealth University TechTransfer and Ventures. Available from: [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. Available from: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis. Available from: [Link]

  • Your trick to remove residual palladium. Reddit. (2025-09-19). Available from: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. (2023-09-06). Available from: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available from: [Link]

  • Analytical Method Development and Validation for the Estimation of Palladium Content in Tapentadol Hydrochloride by Atomic Absorption Spectrometer. Impactfactor. (2023-03-25). Available from: [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Online. (2026-02-16). Available from: [Link]

  • How to remove palladium catalyst from reaction mixture ? ResearchGate. Available from: [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. Available from: [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available from: [Link]

Sources

Improving solubility of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Reaction Engineering Guide[1]

Case ID: 5-B-2-C-SOL-001 Status: Active Support Tier: Senior Application Scientist Level Molecule: 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (CAS: 1159821-19-8)[1]

Executive Summary: The "Lipophilic Brick" Problem

Welcome to the technical support portal. You are likely here because 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (hereafter 5-B-2-C ) is precipitating out of your reaction mixture or failing to dissolve in your standard aqueous-organic stock solutions.[1]

The Root Cause: This molecule combines a lipophilic cyclohexenyl ring and a bromine atom with a pyridine core. While pyridine itself is water-soluble, the 2-position substitution with a greasy cycloalkene drastically increases the partition coefficient (LogP > 3.5 estimated).[1]

  • Result: It behaves more like a lipid than a polar heterocycle. It resists solvation in polar protic solvents (water, methanol) but dissolves readily in non-polar or dipolar aprotic solvents (DCM, THF, Toluene).[1]

This guide provides three validated strategies to overcome this: Cosolvent Engineering , Micellar Catalysis , and Salt Formation .[1]

Solubility Profile & Solvent Selection

Use this data to select the initial solvent system for your application.

Table 1: Predicted Solubility Matrix (25°C)

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Stock solutions, transfers, workup.[1]
Ethers THF, 2-MeTHF, DioxaneGood (50-100 mg/mL)Standard Suzuki/Heck couplings.[1]
Aromatic TolueneGood (40-80 mg/mL)High-temp reactions; requires phase transfer catalyst if aqueous base is used.[1]
Polar Aprotic DMSO, DMFModerate/Good Biological assays (DMSO); High-temp couplings. Hard to remove.
Alcohols Methanol, EthanolPoor (<10 mg/mL)Avoid as primary solvent. Good for crystallizing out the product.
Aqueous Water, PBSInsoluble Requires surfactant (see Section 4).

Decision Logic: Selecting the Right System

Do not guess. Follow this logic flow to determine the optimal solubilization strategy based on your reaction goals.

SolubilityLogic Start START: Define Goal RxnType Reaction Type? Start->RxnType Suzuki Cross-Coupling (Suzuki/Heck) RxnType->Suzuki Assay Bio-Assay / Injection RxnType->Assay Green Green/Aqueous Required? Suzuki->Green Yes Standard Standard Organic? Suzuki->Standard No Salt STRATEGY C: Salt Formation (HCl/Mesylate) Assay->Salt Micelle STRATEGY A: Micellar Catalysis (TPGS-750-M) Green->Micelle Cosolvent STRATEGY B: Organic Cosolvent (Dioxane/H2O) Standard->Cosolvent

Figure 1: Decision matrix for selecting the solubilization strategy based on experimental constraints.[1]

Validated Protocols

Protocol A: The "Green" Solution (Micellar Catalysis)

Best for: Suzuki-Miyaura couplings where the substrate crashes out of water/alcohol mixtures. Mechanism: The lipophilic 5-B-2-C migrates into the hydrophobic core of the surfactant micelle.[1] The Pd-catalyst also resides there, creating a high local concentration "nanoreactor" while the bulk solvent remains water.[1]

Reagents:

  • Surfactant: TPGS-750-M (2 wt % in water).[1]

  • Catalyst: Pd(dtbpf)Cl₂ or Pd(Amphos)Cl₂ (Lipophilic ligands are crucial).

Step-by-Step:

  • Prepare Surfactant Solution: Dissolve TPGS-750-M in degassed water to make a 2 wt % solution.[1] (Store this stock; it is stable).

  • Charge Solids: Add 5-B-2-C (1.0 equiv), Boronic Acid (1.2 equiv), and Base (Et₃N or K₃PO₄) to the reaction vial.

  • Add Solvent: Add the 2% TPGS-750-M solution.[1] Note: The pyridine will NOT dissolve yet. It will form a suspension.

  • Stir & Heat: Add Catalyst (1-2 mol %). Stir vigorously at room temperature or mild heat (45°C).

  • The "Clear" Point: Within 10-15 minutes, the mixture should transition from a suspension to a translucent emulsion as the substrate enters the micelles.

  • Workup: Do not extract with water. Extract with minimal EtOAc (the surfactant stays in the water layer).

Protocol B: The "Brute Force" Cosolvent Method

Best for: Traditional synthesis where green chemistry is not a priority.

The Trap: Many researchers use Toluene/Water (1:1). 5-B-2-C often partitions poorly, leading to slow kinetics.[1] The Fix: Use a miscibility-matched system.

Recommended Solvent System: 1,4-Dioxane : Water (4:1) [1]

  • Dissolve 5-B-2-C completely in 1,4-Dioxane first (ensure clear solution).

  • Add the catalyst and ligand to this organic phase.

  • Dissolve the inorganic base (K₂CO₃ or Cs₂CO₃) in the water portion.

  • Add the aqueous base dropwise to the dioxane solution while heating to 80°C.

    • Why? This prevents "shock precipitation" of the lipophilic pyridine.

Troubleshooting & FAQs

Q: I need to inject this into a biological assay (aqueous buffer), but it precipitates immediately. A: You cannot use the free base. You must convert it to a salt.

  • Method: Dissolve 5-B-2-C in minimal diethyl ether. Add 1.1 equivalents of 1M HCl in ether. The hydrochloride salt will precipitate instantly. Filter and dry.[2]

  • Warning: The salt is acidic. Ensure your assay buffer has enough capacity to neutralize it, or the pH will drop.

Q: During Suzuki coupling, the reaction turned black and stopped (precipitated Pd). A: This is likely "Catalyst Death" caused by poor solubility. If 5-B-2-C crashes out, the Pd catalyst aggregates into inactive Pd-black.[1]

  • Fix: Switch to Protocol A (Micellar). The micelle protects the active Pd species and keeps the substrate in solution.

Q: Can I use DMSO to solubilize it for the reaction? A: Yes, but be careful. DMSO coordinates strongly to Palladium, potentially slowing down the reaction (poisoning). If you must use DMSO, heat to >80°C to overcome the activation energy barrier caused by DMSO coordination.

Diagram: Micellar Solubilization Mechanism[1]

Understanding why Protocol A works will give you confidence to use it.

MicelleMech WaterPhase Bulk Water Phase (Insoluble Environment) Substrate 5-B-2-C Molecule (Lipophilic) WaterPhase->Substrate Repels Micelle TPGS-750-M Micelle (Lipophilic Core) Product Coupled Product Micelle->Product Reaction Occurs Inside Substrate->Micelle Migrates Into (Solubilization) Catalyst Pd Catalyst Catalyst->Micelle Resides In Product->WaterPhase Ejected (If Polar)

Figure 2: Mechanism of surfactant-mediated solubilization.[1] The lipophilic 5-B-2-C is sequestered inside the micelle, allowing reaction in an aqueous bulk medium.[1]

References

  • Lipshutz, B. H., et al. (2011). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[1][3] Journal of Organic Chemistry.

  • Maluenda, I., & Navarro, O. (2015). "Recent Developments in the Suzuki-Miyaura Reaction: 2010-2014." Molecules.

  • Sigma-Aldrich. (n.d.). "TPGS-750-M Technical Guide."

  • PubChem. (n.d.). "Pyridine, 5-bromo-2-(cyclohex-1-en-1-yl)- Compound Summary." (Note: General property inference used where specific experimental data is absent).

Sources

Moisture sensitivity and handling of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1159821-19-8 Molecular Formula: C₁₁H₁₂BrN Support Ticket: #HANDLING-5B2C-001[1]

Executive Summary: The Stability Matrix

As a Senior Application Scientist, I often see this compound mishandled because it falls into a "stability valley." It is not immediately reactive like an acid chloride, nor is it robust like a simple benzene derivative.

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine possesses two distinct reactive centers that dictate its handling:

  • The Pyridine Nitrogen: A Lewis base that is hygroscopic and susceptible to N-oxidation.

  • The Cyclohexenyl Alkene: A styrenyl-type double bond prone to acid-catalyzed hydration, oxidative cleavage, and radical polymerization.[1]

Verdict: This compound is Process-Sensitive .[2] It will not decompose violently with moisture, but "wet" material will catastrophically lower yields in downstream palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Suzuki reactions) by promoting protodebromination or catalyst poisoning.

Part 1: Critical Storage & Handling Protocols

The "Dry-Cold-Dark" Triad

To maintain >98% purity for catalysis, you must adhere to this storage ecosystem.

ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen (Inert) Oxygen causes slow N-oxidation (turning the solid yellow) and epoxide formation at the alkene.[1]
Temperature -20°C (Freezer) Retards the kinetics of spontaneous polymerization of the vinyl-pyridine motif.
Light Amber Vial / Foil Wrapped The conjugated alkene-pyridine system is photosensitive. UV light can trigger [2+2] cycloaddition (dimerization) or isomerization.
Moisture Desiccator Required Pyridines are hygroscopic H-bond acceptors.[3] Absorbed water alters stoichiometry and poisons anhydrous catalysts.
Visualizing Degradation Pathways

Figure 1: Understanding how environmental factors attack the molecule.

DegradationPathways Compound 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (Pristine) NOxide N-Oxide / Epoxide (Yellow Impurity) Compound->NOxide Slow Oxidation Dimer Cyclobutane Dimers (Insoluble Solid) Compound->Dimer [2+2] Cycloaddition Hydrate Hydrated Alcohol (Polar Impurity) Compound->Hydrate Acid-Cat. Hydration Stoich Stoichiometry Error (Catalyst Poisoning) Compound->Stoich H-Bonding Oxygen Oxygen (Air) Oxygen->NOxide Light UV Light Light->Dimer Moisture Moisture (H₂O) Moisture->Hydrate Moisture->Stoich Acid Trace Acid Acid->Hydrate

Caption: Environmental stressors and their corresponding degradation products.[1]

Part 2: Troubleshooting & Remediation (FAQs)

Issue 1: "My material has turned from white to yellow/orange."

Diagnosis: Oxidation. Pyridine derivatives often undergo N-oxidation or form charge-transfer complexes with trace oxygen/peroxides, leading to yellowing.[1] While annoying, the material is often 95% intact.

The Fix (Purification Protocol): Do not use "colored" material for sensitive catalytic steps.

  • Dissolve: Dissolve the crude solid in a minimum amount of CH₂Cl₂ (DCM) with 1% Triethylamine (TEA). Note: TEA neutralizes trace acids that promote degradation.

  • Filter: Pass through a short pad of basic alumina or silica gel. The polar N-oxides will stick to the stationary phase; your product will elute.

  • Concentrate: Evaporate solvent under reduced pressure at <30°C.

Issue 2: "The Suzuki coupling failed (Low Yield / Protodebromination)."

Diagnosis: Wet Substrate. You likely have water coordinated to the pyridine nitrogen. In a Suzuki coupling, water can compete with the boronic acid for the palladium center or protonate the intermediate, leading to protodebromination (where the Br is replaced by H), yielding the non-functionalized byproduct.

The Fix (Azeotropic Drying): Vacuum drying alone is often insufficient for pyridines due to strong H-bonding.

  • Dissolve: Place the compound in a flask and add Toluene (anhydrous).

  • Evaporate: Rotovap the toluene. Toluene forms a positive azeotrope with water, physically "carrying" the water molecules out as it evaporates.

  • Repeat: Perform this 3 times.

  • Final State: The resulting oil/solid is now "catalytically dry."

Issue 3: "Is this compound pyrophoric or explosive?"

Answer: No. It does not contain high-energy bonds (like azides) or highly reducing metals. However, the cyclohexenyl ring makes it a potential peroxide former upon very long-term storage in air. Always test for peroxides if the bottle is old (>1 year) and has been opened previously.

Part 3: Application Workflow

Standard Operating Procedure: Preparing for Reaction

Figure 2: The "Safe-Path" from storage to reaction flask.

HandlingWorkflow Freezer 1. Retrieve from -20°C (Do NOT open yet) WarmUp 2. Equilibrate to Room Temp (Prevents condensation inside bottle) Freezer->WarmUp Wait 30 mins Weigh 3. Weigh quickly in air (Or inside Glovebox if available) WarmUp->Weigh Open Bottle Azeotrope 4. Azeotropic Drying (3x Toluene strip) Weigh->Azeotrope If using for Pd-Cat Reaction 5. Add to Reaction Vessel (Under Argon/N₂) Weigh->Reaction If using for simple nucleophilic sub Azeotrope->Reaction Immediate Transfer

Caption: Step-by-step workflow to minimize moisture uptake and condensation.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Context: Foundational text on the sensitivity of Suzuki couplings to reaction conditions and the mechanism of side reactions like protodebromin
  • Sigma-Aldrich. (n.d.). 2-Vinylpyridine Product Information & Handling. Link

    • Context: Establishes the baseline handling for vinyl-pyridine derivatives, specifically regarding polymerization risks and stabiliz
  • BenchChem. (2025).[3] Purification and Drying of Pyridine Derivatives. Link

    • Context: General protocols for azeotropic drying of pyridine rings and removal of N-oxide impurities.
  • Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience.

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine Content Type: Publish Comparison Guides

Executive Summary & Application Context

This guide details the structural validation of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine , a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling. In drug development, this scaffold serves as a precursor for nicotinic acetylcholine receptor agonists and various kinase inhibitors.

The primary analytical challenge lies in distinguishing the target compound from its starting material (2,5-dibromopyridine ) and verifying the regioselectivity of the coupling at the C2 position versus the C5 position. This guide provides a comparative NMR analysis to ensure synthetic integrity.

Structural Analysis & Mechanistic Logic

To interpret the spectrum accurately, one must understand the electronic environment of the pyridine ring and the cyclohexenyl substituent.

The Electronic Environment[1]
  • Pyridine Ring Current: The nitrogen atom induces a strong dipole. Protons adjacent to the nitrogen (H6) are significantly deshielded (downfield shift).

  • Halogen Effect (C5-Br): The bromine atom at position 5 exerts an inductive withdrawing effect (-I), deshielding the adjacent H4 and H6 protons.

  • Conjugation (C2-Alkene): The double bond of the cyclohexenyl group at position 2 is conjugated with the pyridine ring. This anisotropic effect influences the shift of the H3 proton.

Graphviz Diagram: Synthesis & Signal Origin

The following diagram illustrates the flow from reactants to the final spectral signals, highlighting the origin of key peaks.

G Start 2,5-Dibromopyridine (Reactant) Catalyst Pd(PPh3)4 / Base (Suzuki Coupling) Start->Catalyst Reagent 1-Cyclohexenyl boronic acid Reagent->Catalyst Product 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (Target) Catalyst->Product Regioselective C2 Coupling Signal_H6 H6 (Pyridine) ~8.6 ppm (d) Product->Signal_H6 Deshielded by N Signal_Vinyl Vinyl H (Alkene) ~6.7 ppm (m) Product->Signal_Vinyl Diagnostic New Peak Signal_H3 H3 (Pyridine) ~7.3 ppm (d) Product->Signal_H3 Shielded vs Reactant

Figure 1: Reaction pathway and origin of diagnostic NMR signals. The appearance of the vinyl proton confirms coupling, while the shift of H3 confirms regioselectivity.

Comparative Analysis: Product vs. Alternatives

In a synthetic setting, the "alternatives" are the unreacted starting material or the incorrect regioisomer. The table below provides the quantitative data required to distinguish these species.

Table 1: Spectral Comparison (Solvent: CDCl₃, 400 MHz)
FeatureTarget Product (5-Bromo-2-(cyclohex-1-en-1-yl)pyridine)Starting Material (2,5-Dibromopyridine)Incorrect Isomer (2-Bromo-5-(cyclohex-1-en-1-yl)pyridine)
H6 (Pyridine) ~8.60 ppm (d, J=2.4 Hz) Deshielded by N & Br8.48 ppm (d, J=2.5 Hz) Slightly lower shift~8.3 ppm (d) Shielded by alkene conjugation
H4 (Pyridine) ~7.78 ppm (dd, J=8.4, 2.4 Hz) 7.75 ppm (dd) ~7.2 ppm (dd)
H3 (Pyridine) ~7.25 ppm (d, J=8.4 Hz) Ortho to alkene7.45 ppm (d, J=8.4 Hz) Ortho to Br~7.4 ppm (d) Ortho to Br
Vinyl Proton ~6.75 ppm (m, 1H) Diagnostic PeakAbsent ~6.20 ppm (m) Different electronic environment
Aliphatic Region 1.6 - 2.5 ppm (Multiplets) Absent 1.6 - 2.5 ppm
Key Diagnostic Indicators
  • Disappearance of Reactant H3: The doublet at 7.45 ppm (Reactant H3) shifts upfield to ~7.25 ppm in the product due to the change from an electron-withdrawing Bromine to a conjugated alkene system at the C2 position.

  • Appearance of Vinyl Signal: The multiplet at ~6.75 ppm is the definitive proof of successful coupling.

  • H6 Stability: The H6 proton remains relatively stable (~8.5-8.6 ppm) because the chemical modification occurs at the distal C2 position, minimally affecting the C6 environment compared to the C5-Br.

Experimental Protocol

To obtain reproducible data comparable to the values above, follow this standardized protocol. This workflow minimizes solvent effects and concentration-dependent shifting.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5-10 mg of the purified solid product.

    • Dissolve in 0.6 mL of CDCl₃ (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: Ensure the solution is clear. Filter through a cotton plug if particulate matter is visible to prevent line broadening.

  • Instrument Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (Standard proton pulse).

    • Temperature: 298 K (25°C).

    • Number of Scans (NS): 16 (Sufficient for >5 mg sample).

    • Relaxation Delay (D1): 1.0 - 2.0 seconds.[1]

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Apply automatic phasing, followed by manual correction if the baseline is distorted around the solvent peak (7.26 ppm).

    • Baseline Correction: Apply a polynomial baseline correction (abs).

    • Referencing: Calibrate the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

Graphviz Diagram: Assignment Logic

This diagram visualizes how to assign the specific multiplets based on coupling constants (


 values).

Assignment Spectrum Raw Spectrum Aromatic Region 7.0 - 9.0 ppm (Pyridine Ring) Spectrum->Aromatic Olefinic Region 6.0 - 7.0 ppm (Alkene) Spectrum->Olefinic Aliphatic Region 1.5 - 2.6 ppm (Cyclohexyl) Spectrum->Aliphatic H6 H6: ~8.6 ppm Doublet (J~2.4Hz) Meta-coupling to H4 Aromatic->H6 H4 H4: ~7.8 ppm Doublet of Doublets (J~8.4, 2.4Hz) Aromatic->H4 H3 H3: ~7.3 ppm Doublet (J~8.4Hz) Ortho-coupling to H4 Aromatic->H3 Vinyl Vinyl-H: ~6.75 ppm Multiplet Couples to CH2 Olefinic->Vinyl

Figure 2: Spectral assignment logic tree. Note the specific splitting patterns (d vs dd) that distinguish H6 from H4.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison Chemistry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • SDBS Web. (2024). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). Link

Sources

A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine: Elemental Analysis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The meticulous confirmation of a synthesized compound's purity is a cornerstone of chemical research and pharmaceutical development. For a novel molecule like 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, a potential building block in medicinal chemistry, rigorous purity assessment ensures the reliability of subsequent biological assays and the integrity of structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of elemental analysis against other prevalent analytical techniques for the purity validation of this specific brominated pyridine derivative.

The Foundational Role of Elemental Analysis

Elemental analysis serves as a fundamental gatekeeper in synthetic chemistry, verifying that the empirical formula of a newly synthesized compound aligns with its theoretical composition.[1] This technique primarily relies on combustion analysis, a robust method that provides quantitative information about the elemental makeup of a sample.[2][3][4] For 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (C₁₁H₁₂BrN), elemental analysis will quantify the mass percentages of carbon, hydrogen, and nitrogen.

Principle of Combustion Analysis

The core of this technique involves the complete combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures.[2][3] This process converts the constituent elements into simple, detectable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and quantified by various detectors, such as thermal conductivity or infrared detectors. The mass percentages of each element are then calculated and compared against the theoretical values derived from the compound's molecular formula.

Experimental Protocol: Elemental Analysis of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

Objective: To determine the experimental mass percentages of Carbon, Hydrogen, and Nitrogen in the synthesized compound and compare them to the theoretical values.

Materials:

  • Synthesized 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, dried under vacuum to remove residual solvents.

  • Microanalytical balance.

  • Tin or silver capsules.

  • Elemental analyzer (e.g., Perkin-Elmer 2400 CHN Analyzer or similar).[5]

  • Certified reference material (e.g., acetanilide) for calibration.

Procedure:

  • Calibration: Calibrate the elemental analyzer using a certified reference material to ensure the accuracy of the instrument's detectors.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine into a tin or silver capsule using a microanalytical balance.

  • Analysis: Introduce the encapsulated sample into the combustion chamber of the elemental analyzer. The instrument will automatically perform the combustion, separation, and detection of the resulting gases.

  • Data Acquisition: The instrument's software will calculate the mass percentages of C, H, and N based on the detector responses.

  • Data Interpretation: Compare the experimental percentages to the theoretical values for C₁₁H₁₂BrN (C: 52.40%, H: 4.80%, N: 5.56%). A deviation of ±0.4% is generally considered acceptable in academic and many industrial settings.[6][7]

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Start: Dried Sample Weigh Accurately weigh 2-3 mg of sample Start->Weigh Encapsulate Encapsulate in tin/silver capsule Weigh->Encapsulate Combustion High-temperature combustion in O₂ Encapsulate->Combustion Gas_Separation Separation of CO₂, H₂O, N₂ gases Combustion->Gas_Separation Detection Detection by TCD/IR Gas_Separation->Detection Calculation Calculate experimental %C, %H, %N Detection->Calculation Comparison Compare with theoretical values (C₁₁H₁₂BrN) Calculation->Comparison Result Purity Assessment: Within ±0.4% deviation? Comparison->Result

Caption: Workflow for Purity Assessment by Elemental Analysis.

A Comparative Overview of Purity Determination Methods

While elemental analysis is a powerful tool for confirming elemental composition, it does not provide information about the presence of isomers or structurally similar impurities.[1] Therefore, a comprehensive purity assessment often necessitates the use of orthogonal analytical techniques.

Technique Principle Information Provided Advantages Limitations
Elemental Analysis Combustion and detection of resulting gases (CO₂, H₂O, N₂).[3]Elemental composition (%C, %H, %N).Fast, simple, inexpensive, confirms empirical formula.[2]Does not detect isomers or structurally related impurities; can be affected by inorganic contaminants.[1][8]
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the analyte's signal integral to that of an internal standard.[9]Absolute purity, structural confirmation, identification and quantification of impurities.Non-destructive, highly accurate and precise, no specific reference standard of the analyte needed.[10][11][12]Requires a high-purity, soluble internal standard; potential for signal overlap in complex mixtures.[13]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[14][15]Detection and quantification of non-volatile impurities.High sensitivity and resolution for impurity profiling; widely used for routine quality control.[16][17]Requires a reference standard for accurate quantification; detector response can vary for different compounds.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[14][18]Detection and quantification of volatile impurities and residual solvents.Excellent for analyzing volatile substances.[17]Not suitable for non-volatile or thermally labile compounds.
Liquid/Gas Chromatography-Mass Spectrometry (LC-MS/GC-MS) Combines the separation power of chromatography with the detection capabilities of mass spectrometry.[19][20]Molecular weight of the main compound and impurities, structural information from fragmentation patterns.High sensitivity and selectivity, powerful for impurity identification.[16][21]Ionization efficiency can vary, making quantification challenging without appropriate standards.

Field-Proven Insights: A Multi-Technique Approach for Self-Validation

For a compound like 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, relying solely on elemental analysis for purity assessment is insufficient, particularly in a drug development context. A robust, self-validating system employs a combination of these techniques to build a comprehensive purity profile.

  • Initial Synthesis Confirmation: Following a synthesis, elemental analysis provides a rapid and cost-effective confirmation that the desired elemental composition has been achieved. If the experimental values deviate significantly from the theoretical ones, it indicates the presence of significant impurities or an incorrect product, prompting further purification or re-synthesis.

  • Structural and Purity Verification: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. Quantitative ¹H NMR (qNMR) can then be employed to determine the absolute purity with high accuracy, providing a value that is orthogonal to chromatographic methods.[22] This is particularly valuable as it does not require a pre-existing, highly pure standard of the compound itself.[9]

  • Impurity Profiling: HPLC, often with a universal detector like a Charged Aerosol Detector (CAD) or coupled with a mass spectrometer (LC-MS), is the workhorse for identifying and quantifying non-volatile impurities.[16] For 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, this would be crucial for detecting unreacted starting materials, by-products from the bromination or coupling reactions, or degradation products.

The synergy of these methods creates a self-validating system. For instance, if elemental analysis results are within the acceptable ±0.4% range, qNMR indicates a purity of >99%, and HPLC shows a single major peak with minimal impurities, there is high confidence in the sample's purity.[6][7] This multi-faceted approach aligns with guidelines from regulatory bodies and organizations like IUPAC for the characterization of pure organic compounds.[23][24][25][26]

method_selection Start Purity Assessment Goal? Goal1 Confirm Elemental Composition? Start->Goal1 Goal2 Determine Absolute Purity & Confirm Structure? Start->Goal2 Goal3 Profile for Trace Impurities? Start->Goal3 Goal4 Identify Unknown Impurities? Start->Goal4 Method1 Elemental Analysis Goal1->Method1 Yes Method2 Quantitative NMR (qNMR) Goal2->Method2 Yes Method3 HPLC / GC Goal3->Method3 Yes Method4 LC-MS / GC-MS Goal4->Method4 Yes

Caption: Decision Tree for Selecting a Purity Assessment Method.

Conclusion

Elemental analysis remains a vital, accessible, and rapid technique for the initial purity assessment of synthesized 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, providing essential confirmation of its elemental composition.[2] However, its inherent inability to detect structurally related impurities necessitates a more comprehensive validation strategy. For researchers and drug development professionals, a combination of elemental analysis with high-resolution techniques like qNMR and chromatography (HPLC/LC-MS) is imperative. This orthogonal approach ensures not only the correct elemental makeup but also the structural integrity and the absence of significant impurities, thereby guaranteeing the quality and reliability of the synthesized compound for its intended application.

References

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  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.). RSSL. Available at: [Link]

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  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. Available at: [Link]

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A Comparative Guide to Bipyridine Synthesis: Evaluating Alternatives to 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Bipyridines and Their Synthesis

Bipyridines are a cornerstone of modern chemistry, with their rigid, bidentate chelating structure making them indispensable ligands in catalysis, functional materials, and pharmaceutical sciences.[1][2] The specific substitution pattern on the bipyridine core dictates its electronic and steric properties, and consequently, its function. The precursor 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine represents a specific building block for introducing a cyclohexenyl moiety, a common structural motif in medicinal chemistry. However, reliance on a single precursor can limit synthetic flexibility and innovation. This guide provides a comprehensive comparison of alternative precursors and synthetic strategies for accessing diverse bipyridine scaffolds, offering researchers and drug development professionals a nuanced understanding of the available methodologies. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each approach, enabling informed decisions in the design and execution of bipyridine synthesis.

The Benchmark: Synthesis via 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

Alternative Precursors and Synthetic Methodologies: A Comparative Analysis

The synthesis of bipyridines is dominated by transition-metal-catalyzed cross-coupling reactions. The choice of coupling partners and reaction conditions significantly impacts the efficiency, substrate scope, and overall practicality of the synthesis. Below, we compare the most prominent methods.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[2][3]

Core Precursors:

  • Halopyridines: 2-bromopyridines and 2-chloropyridines are common electrophilic partners.

  • Pyridylboronic acids/esters: These are the nucleophilic partners. While 3- and 4-pyridylboronic acids are generally stable, 2-pyridylboronic acid derivatives can be prone to decomposition, a historical challenge for this method.[2]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halopyridine, followed by transmetalation with the boronic acid derivative (activated by a base), and finally, reductive elimination to furnish the bipyridine and regenerate the catalyst. A significant challenge is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to catalyst deactivation and lower yields.[3]

Experimental Data Summary:

Catalyst SystemPrecursorsBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄2-bromopyridine, Phenylboronic acidNa₂CO₃Toluene/EtOH/H₂O10050-65[2]
Pd(OAc)₂ / Imidazolium salt ligand3-halopyridine, 3-pyridylboronic acidK₂CO₃Dioxane110High (TON up to 850,000)[2][4]
PdCl₂(dcpp)2-chloropyridine, Tetrabutylammonium 2-pyridylborateK₃PO₄Toluene110Good to Excellent[5]

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling is as follows:

  • To an oven-dried Schlenk flask, add the bromopyridine (1.0 eq), the pyridylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Bromopyridine, Pyridylboronic Acid, Catalyst, Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Aqueous Workup & Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H H G->H Final Product

Caption: General workflow for Suzuki-Miyaura coupling.

Stille Coupling: Robust but with a Caveat

The Stille coupling offers a powerful alternative, particularly when Suzuki coupling is sluggish. It often proceeds under milder conditions and can be more tolerant of certain functional groups.[1][6]

Core Precursors:

  • Halopyridines: Similar to Suzuki coupling, bromo- and iodopyridines are common.

  • Organostannanes (Stannylpyridines): These are the nucleophilic partners.

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, with the key difference being the use of an organotin reagent for transmetalation. A significant drawback of this method is the high toxicity of organotin compounds and their byproducts, which necessitates careful handling and rigorous purification.[1][7]

Experimental Data Summary:

Catalyst SystemPrecursorsAdditiveSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄2,5-dibromopyridine, 2-trimethylstannylpyridine-TolueneReflux70-90[8]
PdCl₂(PPh₃)₂Bromopyridine, StannylpyridineCuIDioxane100Good[9]

Experimental Protocol: Stille Coupling

A general procedure for Stille coupling is as follows:

  • In a flame-dried flask under an inert atmosphere, dissolve the halopyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Add the organostannane reagent (1.0-1.2 eq) via syringe.

  • If required, add a co-catalyst such as CuI.

  • Heat the mixture to the desired temperature (often reflux) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify by column chromatography.

Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling is renowned for its high yields, mild reaction conditions, and excellent functional group tolerance, making it a valuable tool for the synthesis of complex bipyridines.[6]

Core Precursors:

  • Halopyridines: A wide range of halopyridines can be used.

  • Organozinc Reagents (Pyridylzincs): These are highly reactive nucleophiles.

Mechanistic Rationale: The catalytic cycle mirrors that of other cross-coupling reactions, but the high reactivity of the organozinc reagent often allows for lower reaction temperatures and broader functional group compatibility, including tolerance for esters, ketones, and even free N-H groups.[2]

Experimental Data Summary:

Catalyst SystemPrecursorsSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄2-bromopyridine, 2-pyridylzinc chlorideTHFRoom TempHigh[6]
Pd₂(dba)₃ / XPhos2-chloropyridine, 2-pyridylzinc bromideTHFRoom TempGood[9]

Experimental Protocol: Negishi Coupling

A typical Negishi coupling protocol is as follows:

  • Preparation of the Organozinc Reagent: In a dry flask under an inert atmosphere, prepare the pyridylzinc reagent by transmetalation from the corresponding pyridyllithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

  • Coupling Reaction: In a separate dry flask, dissolve the halopyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in an anhydrous solvent like THF.

  • Add the freshly prepared pyridylzinc reagent (1.1-1.5 eq) dropwise to the catalyst mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Workflow for Negishi Coupling:

Negishi_Workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Prepare Pyridylzinc Reagent C Add Pyridylzinc Reagent A->C B Combine Halopyridine & Catalyst B->C D React at RT or with Heating C->D E Quench with NH4Cl (aq) D->E F Extraction & Drying E->F G Column Chromatography F->G H H G->H Final Product

Caption: General workflow for Negishi coupling.

Ullmann Homocoupling: A Classic Route to Symmetrical Bipyridines

The Ullmann reaction is a classical method for the homocoupling of aryl halides to form symmetrical biaryls, including bipyridines.[10]

Core Precursors:

  • Halopyridines: Typically 2-halopyridines.

Mechanistic Rationale: The traditional Ullmann reaction involves the use of stoichiometric amounts of copper at high temperatures. Modern variations utilize palladium or nickel catalysts, often with a reducing agent, allowing for milder reaction conditions.

Experimental Data Summary:

Catalyst SystemPrecursorConditionsSolventTemp (°C)Yield (%)Reference
Cu powder2-IodonitrobenzeneStoichiometric CuDMFRefluxGood[10]
Pd(OAc)₂ / Bu₄NBrAryl halideBaseToluene or DMF95Good[10]

Experimental Protocol: Palladium-Catalyzed Ullmann Homocoupling

A representative procedure for a modern Ullmann homocoupling is:

  • In a flask, combine the halopyridine (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phase-transfer catalyst (e.g., Bu₄NBr), and a base (e.g., K₂CO₃).

  • Add the solvent (e.g., toluene or DMF).

  • Heat the mixture with stirring for the required time.

  • After cooling, perform an aqueous workup and extract the product.

  • Dry, concentrate, and purify the crude product.

C-H Arylation: A Modern, Atom-Economical Approach

Direct C-H arylation has emerged as a powerful, step-economical strategy for bipyridine synthesis, as it obviates the need for pre-functionalized organometallic reagents.[11][12]

Core Precursors:

  • Pyridines or Pyridine N-oxides: One of the coupling partners.

  • Halopyridines or other Aryl Halides: The other coupling partner.

Mechanistic Rationale: This method involves the palladium-catalyzed direct coupling of a C-H bond of one pyridine ring with a C-X bond of another. Pyridine N-oxides are often used as they can facilitate the C-H activation process.[12]

Experimental Data Summary:

Catalyst SystemPrecursorsBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃Pyridine derivativeK₂CO₃, Bu₄NBrDMA11042-94[11]
Pd(OAc)₂ / 1,10-phenanthrolinePyridine, AreneAg₂CO₃Pyridine120Moderate[13]

Experimental Protocol: C-H Arylation

A typical procedure for palladium-catalyzed C-H arylation is:

  • To a screw-capped tube, add the pyridine derivative (1.0 eq), the aryl halide (1.0-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (e.g., PPh₃), and a base (e.g., K₂CO₃).

  • Add a high-boiling polar aprotic solvent such as DMA or DMF.

  • Seal the tube and heat with stirring for an extended period (often 24 hours or more).

  • After cooling, add water and extract the product with an organic solvent.

  • Wash, dry, concentrate, and purify the product.

Logical Relationship of C-H Arylation:

CH_Arylation A Pyridine Derivative (C-H bond) E Bipyridine Product A->E Reaction (Heat) B Halopyridine (C-X bond) B->E Reaction (Heat) C Pd Catalyst C->E Reaction (Heat) D Ligand & Base D->E Reaction (Heat) F Byproducts (HX, etc.)

Caption: Key components in a C-H arylation reaction.

Comparative Summary and Practical Considerations

MethodKey PrecursorsKey AdvantagesKey DisadvantagesCost & Scalability
Suzuki-Miyaura Halopyridines, Pyridylboronic acids/estersHigh functional group tolerance, low toxicity of reagents, vast commercial availability of precursors.Instability of some 2-pyridylboronic acids, potential for catalyst deactivation by the bipyridine product.Generally cost-effective and scalable, though some specialized boronic esters can be expensive.[14]
Stille Halopyridines, StannylpyridinesMild reaction conditions, often high yielding where Suzuki fails.High toxicity of organotin reagents and byproducts, requiring careful handling and purification.The toxicity and disposal of tin waste present significant cost and scalability challenges in an industrial setting.[1][7]
Negishi Halopyridines, Pyridylzinc reagentsHigh reactivity, excellent functional group tolerance, mild conditions.Organozinc reagents are often moisture-sensitive and need to be prepared in situ.The need for stoichiometric preparation of the organozinc reagent can add to the cost and complexity on a large scale.[6]
Ullmann HalopyridinesGood for symmetrical bipyridines, can be cost-effective with modern catalytic systems.Traditional conditions are harsh; catalytic versions can still require high catalyst loadings.Catalytic versions are more scalable than the classical stoichiometric copper method.
C-H Arylation Pyridines/Pyridine N-oxides, HalopyridinesAtom and step-economical, avoids pre-functionalized organometallics.Can suffer from regioselectivity issues, may require directing groups or specific substrates, and often requires longer reaction times and higher catalyst loadings.Potentially very cost-effective and scalable if regioselectivity can be controlled, as it uses simpler starting materials.[11]

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of bipyridines is a mature field with a rich toolbox of methodologies. While a precursor like 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine offers a direct route to a specific target, its utility is limited to that particular scaffold. For broader applications and greater synthetic flexibility, the alternative methods discussed herein provide powerful advantages.

  • For general-purpose synthesis with good functional group tolerance, Suzuki-Miyaura coupling remains the method of choice, especially with the development of more stable 2-pyridylboron reagents.

  • When high reactivity and tolerance of sensitive functional groups are paramount, Negishi coupling is an excellent option, despite the need for in situ reagent preparation.

  • Stille coupling can be a reliable alternative when other methods fail, but the toxicity of tin reagents is a major deterrent, particularly in pharmaceutical development.

  • For symmetrical bipyridines, modern catalytic Ullmann homocoupling offers a straightforward approach.

  • C-H arylation represents the future of efficient synthesis, offering the most atom-economical route, although challenges in regioselectivity and reaction optimization remain.

Ultimately, the choice of synthetic strategy will depend on the specific target molecule, the availability and cost of starting materials, the required scale of the synthesis, and the safety and environmental considerations of the process. A thorough evaluation of these factors, guided by the information presented in this guide, will enable researchers and drug development professionals to select the most appropriate and efficient path to their desired bipyridine-containing molecules.

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  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from [Link]

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  • These new chemical catalysts are less expensive, more sustainable | Yale News. (2015, May 18). Retrieved from [Link]

  • 2,2′-Bipyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura and Negishi approaches to a series of forensically relevant pyridines and pyrimidines | Request PDF. (2025, August 10). Retrieved from [Link]

  • Synthesis of Supported Palladium Catalysts - DSpace. (n.d.). Retrieved from [Link]

  • Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. (2024, May 3). ACS Catalysis, 14(9), 6897-6914. Retrieved from [Link]

  • Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group | ACS Omega. (2021, September 27). Retrieved from [Link]

  • Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents | Organic Letters. (2014, January 15). Retrieved from [Link]

  • Green chemistry approaches in pharmaceutical manufacturing. (2019, October 28). Retrieved from [Link]

  • Bipyridine‐palladium catalyst synthesis. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II). (2013). Open Journal of Inorganic Chemistry, 3, 71-75. Retrieved from [Link]

  • Palladium‐catalyzed site‐selective C−H arylation of 2,2′‐bipyridine‐6‐carboxamides through a rollover cyclometalation pathway. - ResearchGate. (n.d.). Retrieved from [Link]

  • Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism | ACS Catalysis. (2017, March 29). Retrieved from [Link]

  • Sustainable Practices in Pharmaceutical Manufacturing - Newport International Journal. (n.d.). Retrieved from [Link]

  • (PDF) Recent Progress on the Synthesis of Bipyridine Derivatives. (2024, January 19). Retrieved from [Link]

  • Top Safety Considerations in Biopharmaceutical Manufacturing - AK Bio. (n.d.). Retrieved from [Link]

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A Researcher's Guide to the Computational Validation of the 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine Structure

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of experimental techniques and computational analysis for validating the structure of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, a molecule of interest for its potential applications in medicinal chemistry.[1][2] We will delve into the synergies between experimental data and Density Functional Theory (DFT) to achieve a validated and high-confidence molecular structure.

The journey from synthesis to a confirmed molecular structure is a multi-faceted process. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide foundational data, computational methods are indispensable for refining and validating these findings.[3][4] This guide will demonstrate how DFT calculations can serve as a powerful tool to predict and corroborate experimental results, ultimately leading to a more robust structural assignment.

The Experimental Foundation: Synthesizing and Characterizing 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

The synthesis of pyridine derivatives is a well-established field, often employing cross-coupling reactions to construct the carbon-carbon bonds.[1] For 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, a plausible synthetic route would involve a Suzuki or similar cross-coupling reaction between a suitable boronic acid or ester of the cyclohexene moiety and a 2,5-dihalopyridine, followed by selective functionalization.

Once synthesized, the initial characterization would typically involve a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for determining the connectivity of atoms within the molecule.[4] The chemical shifts, coupling constants, and integration of peaks provide a detailed picture of the molecular framework.

  • Mass Spectrometry (MS) : This technique provides the molecular weight of the compound, confirming its elemental composition.[3][5] Fragmentation patterns can also offer clues about the molecule's structure.[5]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

For an unambiguous three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise atomic coordinates, bond lengths, and bond angles. However, obtaining suitable crystals can be a significant challenge.

The Computational Counterpart: Validating Structure with Density Functional Theory (DFT)

DFT has emerged as a robust and computationally efficient method for predicting the properties of molecules, including their geometry, vibrational frequencies, and NMR chemical shifts.[6] By comparing DFT-calculated data with experimental results, we can gain a high degree of confidence in the proposed structure.[7]

The core principle of this validation process is to start with a proposed molecular structure (ideally from experimental data) and then use DFT to find the lowest energy conformation, a process known as geometry optimization .[8][9] Once the optimized geometry is obtained, we can then calculate various spectroscopic properties and compare them to our experimental data.

Experimental and Computational Workflow

The following diagram illustrates the synergistic workflow between experimental characterization and DFT validation:

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of 5-Bromo-2- (cyclohex-1-en-1-yl)pyridine nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir xray X-ray Crystallography (if possible) synthesis->xray mol_build Build Initial 3D Structure nmr->mol_build Initial Structural Guess analysis Comparative Analysis nmr->analysis Experimental NMR Data ir->analysis Experimental IR Data xray->mol_build Precise Initial Geometry xray->analysis Experimental Geometric Data geom_opt DFT Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation (IR Spectra) geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc freq_calc->analysis nmr_calc->analysis validation validation analysis->validation Validated Structure

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop; it is a critical component of the entire chemical lifecycle. This guide is designed to provide not just a protocol, but the scientific rationale behind each step, ensuring that disposal procedures are understood, respected, and executed with the highest degree of safety and integrity.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a compound is the foundational step for its safe handling and disposal. 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is a halogenated pyridine derivative. While comprehensive toxicological and ecological data for this specific molecule are not widely published, its structural analogs provide a strong basis for a conservative and robust safety assessment.[1][2][3][4]

Inferred Hazards: Based on data from similar brominated pyridines, this compound should be handled as a hazardous substance.[2][3][4][5] The primary concerns are:

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[1][2][3][4][5][6][7][8]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4][5][8]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[9] Therefore, disposal into drains or general waste is strictly prohibited.[10][11][12][13]

The Globally Harmonized System (GHS) classification for this compound and its close relatives consistently includes the following warnings.

Hazard Class GHS Pictogram Signal Word Hazard Statements Key Precautionary Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[1][2][4][6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[1][2][4][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][7]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[2][3][4][6]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P271: Use only outdoors or in a well-ventilated area.[3][4]

Pre-Disposal Safety and Operations

Safe disposal begins with safe handling during routine laboratory use. Adherence to these protocols minimizes exposure and prevents accidental release.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine.

  • Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart for the specific solvent being used with the compound.[14]

  • Eye Protection: Chemical splash goggles are mandatory.[3][14]

  • Body Protection: A fully buttoned laboratory coat must be worn at all times.[14]

  • Ventilation: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][10][14]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.

  • Don Appropriate PPE: Before cleanup, don the full PPE described above.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or diatomaceous earth. Do not use combustible materials like paper towels as the primary absorbent.[3][13]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[13][14] This collected spill residue is now considered halogenated hazardous waste and must be disposed of according to the protocol in Section 3.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. The used towels must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is that it is a halogenated organic waste .[10][11] It must never be mixed with non-halogenated waste, poured down the drain, or thrown in the regular trash.[10][11][12] The mandated disposal route for such compounds is typically high-temperature incineration by a licensed hazardous waste management facility.[10][15]

Waste Segregation and Collection

Proper segregation is the most critical step in the disposal workflow. Mixing waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.

  • Action: Collect all waste containing 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine—including unused (neat) compound, reaction residues, and contaminated solutions—in a dedicated waste container labeled "Halogenated Organic Waste ".[10][11][16]

Container Selection and Labeling

The integrity and clear communication of the waste container's contents are paramount for safety.

  • Container: Use a chemically compatible container (e.g., glass or high-density polyethylene, HDPE) with a secure, vapor-tight screw cap. The container must be in good condition with no cracks or leaks.[14][16]

  • Labeling: The container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste ".[10]

    • The full chemical name: "5-Bromo-2-(cyclohex-1-en-1-yl)pyridine ". Avoid abbreviations or formulas.[10][16]

    • A list of all other chemical constituents and their approximate percentages.

    • The appropriate hazard pictograms (GHS07).

Disposal of Contaminated Materials and Empty Containers

Consumables and containers that have come into contact with the compound are also considered hazardous waste until properly decontaminated.

  • Contaminated Solids: Items such as gloves, weighing paper, pipette tips, and absorbent materials from spill cleanups must be placed in the same "Halogenated Organic Waste" container or a separate, clearly labeled solid waste container.

  • Empty Containers (Triple-Rinse Procedure): The original container of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine must be decontaminated before it can be disposed of as non-hazardous glass or plastic.[10]

    • First Rinse: Add a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol, or ethyl acetate) to the empty container. Cap and swirl to dissolve any residue.

    • Collect Rinsate: Pour the solvent from this first rinse (the "rinsate") into your designated "Halogenated Organic Waste" container. This rinsate is now hazardous waste.[10]

    • Repeat: Repeat the rinse and collection steps two more times for a total of three rinses.

    • Final Disposal: After the triple-rinse, the container can typically be defaced (to remove the original label) and disposed of as regular laboratory glassware or plastic. Always confirm this final step with your institution's EHS guidelines.[10]

Final Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of all waste streams associated with 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine.

G cluster_generation Waste Generation cluster_processing Waste Processing cluster_final Final Disposition A Unused Compound or Reaction Mixture D Segregate into 'Halogenated Organic Waste' Container A->D B Contaminated Solids (Gloves, Tips, etc.) B->D C Empty Chemical Container E Triple-Rinse with Suitable Solvent C->E H Store Waste Container in Designated Satellite Accumulation Area D->H F Collect Rinsate into 'Halogenated Organic Waste' Container E->F G Dispose of Decontaminated Container as Non-Hazardous (Consult EHS) E->G After 3 rinses F->D I Arrange Pickup with Institutional EHS Office H->I J Licensed Hazardous Waste Disposal (Incineration) I->J

Caption: Disposal workflow for 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine.

Storage and Collection
  • Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area within the lab. The container should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][8][14]

  • Pickup: Once the container is full or is no longer being used, contact your institution's EHS office to schedule a pickup.[10] Follow all institutional procedures for waste manifests and scheduling.

References

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Providence College Environmental Health and Safety. (n.d.). Use of Bromine in Organic Chemistry Laboratory SOP. Retrieved from [Link]

  • Unspecified University Guidelines. (n.d.). Laboratory Waste Disposal Guidelines. (Link not available)
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine. The following protocols are grounded in established best practices for handling structurally similar chemical compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, these guidelines are based on the known hazards of analogous brominated pyridines and are designed to ensure a robustly safe laboratory environment.

Hazard Assessment: An Evidence-Based Approach

While specific toxicological data for 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is not currently available, an analysis of related compounds such as 5-bromo-2-nitropyridine and 5-Bromo-2-formylpyridine indicates a consistent hazard profile.[1][2][3] It is prudent to assume this compound may exhibit similar hazardous properties.

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][4]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[1][2][4]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[1][2][5]

Incompatible Materials:

  • Strong oxidizing agents[1][2][6][7]

  • Strong acids and bases[2][7]

  • Heat, sparks, and open flames[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[1][8]
Hand Protection Chemical-Resistant GlovesWhile nitrile gloves may offer short-term protection, for pyridine-based compounds, butyl rubber or PVA gloves are often recommended for extended contact.[9] Always inspect gloves for damage before use and change them immediately upon contamination.[8] Double gloving is advised for higher-risk procedures.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.[8][10] Clothing worn underneath should consist of natural fibers, such as cotton.
Foot Protection Closed-Toe ShoesShoes that completely cover the foot are required. Perforated shoes, sandals, and open-toed footwear are strictly prohibited in the laboratory.[8]
Respiratory Protection RespiratorAll handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[11][12] If engineering controls are insufficient, a properly fitted respirator is necessary.[10]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is paramount for ensuring safety. The following diagram illustrates the critical steps for handling 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area in Fume Hood don_ppe 2. Don Appropriate PPE weigh_transfer 4. Weigh and Transfer Compound prep_area->weigh_transfer Proceed to Handling gather_materials 3. Gather All Necessary Materials & Equipment reaction_setup 5. Perform Experimental Procedure monitoring 6. Monitor Reaction decontaminate 7. Decontaminate Glassware & Surfaces monitoring->decontaminate Proceed to Cleanup segregate_waste 8. Segregate Waste (Solid & Liquid) doff_ppe 9. Doff PPE Correctly wash_hands 10. Wash Hands Thoroughly

Caption: Safe handling workflow for 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine.

Detailed Procedural Steps:

  • Preparation:

    • Always work within a properly functioning and certified chemical fume hood.[11][12]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[1][9]

    • Cover the work surface with an absorbent, disposable liner.

    • Assemble all necessary glassware, reagents, and equipment before introducing the compound.

  • Handling:

    • Avoid the formation and inhalation of dust or aerosols.[2][12]

    • When transferring the solid, use appropriate tools (e.g., a spatula) to minimize dispersal.

    • Keep the container tightly closed when not in use.[1][2][11]

    • Do not eat, drink, or smoke in the handling area.[1][6]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle. All waste generated from the handling of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine must be treated as hazardous.

Waste Segregation and Disposal:

  • Solid Waste: Collect any solid residues, contaminated absorbent paper, and disposable PPE in a clearly labeled, sealed container for hazardous waste.[2][12]

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Contaminated Glassware: Reusable glassware should be decontaminated. A common procedure involves rinsing with an appropriate solvent and then washing thoroughly.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.[4][12]

Storage

Proper storage is essential to maintain the stability of the compound and prevent accidents.

  • Store in a cool, dry, and well-ventilated area.[1][11]

  • Keep the container tightly sealed.[11]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1][2][6][7]

  • The recommended storage temperature is -10°C.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, ensuring both personal safety and the integrity of their research.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Washington State University. Standard Operating Procedures for Pyridine. [Link]

  • Loba Chemie. (2019, May 24). 5-BROMO-2-NITROPYRIDINE EXTRA PURE MSDS. [Link]

  • University of North Texas Health Science Center. Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.